2-Hydrazinyl-1h-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazol-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-7-3-5-1-2-6-3/h1-2H,4H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCJXGOZWLRNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300640 | |
| Record name | 2-Hydrazinyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59214-44-7 | |
| Record name | 59214-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydrazinyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-hydrazinyl-1H-imidazole: A Technical Guide to its Predicted ¹H and ¹³C NMR Spectra
Introduction
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-hydrazinyl-1H-imidazole is anticipated to be relatively simple, reflecting the molecule's symmetry. The chemical shifts are influenced by the electron-donating nature of the hydrazinyl substituent and the aromatic character of the imidazole ring. The data presented below are predicted for a standard deuterated solvent such as DMSO-d₆, which is commonly used for polar, hydrogen-bonding compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 / H-5 | ~ 6.8 - 7.2 | Singlet | 2H |
| NH (imidazole) | ~ 11.0 - 12.0 | Broad Singlet | 1H |
| NH (hydrazinyl) | ~ 7.5 - 8.5 | Broad Singlet | 1H |
| NH₂ (hydrazinyl) | ~ 4.0 - 5.0 | Broad Singlet | 2H |
Analysis and Rationale of ¹H NMR Assignments
The prediction of the ¹H NMR spectrum of this compound is grounded in the established chemical shifts of the parent 1H-imidazole and the known electronic effects of a hydrazinyl substituent.
-
H-4 and H-5 Protons: In unsubstituted imidazole (in CDCl₃), the H-4 and H-5 protons appear as a single peak at approximately 7.13 ppm, while the H-2 proton is found further downfield at around 7.73 ppm[1][2]. The hydrazinyl group (-NHNH₂) at the C-2 position is an electron-donating group through resonance. This donation of electron density into the imidazole ring will cause an upfield (shielding) effect on the ring protons. Consequently, the signal for the equivalent H-4 and H-5 protons is predicted to be in the range of 6.8 - 7.2 ppm. Due to the rapid tautomeric exchange of the imidazole NH proton between N-1 and N-3, the H-4 and H-5 protons are chemically equivalent on the NMR timescale, resulting in a single, sharp signal with an integration of 2H.
-
NH Protons: The protons attached to nitrogen atoms are known to have variable chemical shifts and often appear as broad signals due to quadrupole broadening and exchange with residual water in the solvent.
-
Imidazole NH: The NH proton of the imidazole ring is expected to be significantly deshielded due to its involvement in the aromatic system and intermolecular hydrogen bonding. In imidazole itself, this proton resonates at a high chemical shift, often above 10 ppm[2]. A similar range of 11.0 - 12.0 ppm is predicted for this compound.
-
Hydrazinyl NH and NH₂: The protons of the hydrazinyl group will also exhibit broad signals. The NH proton directly attached to the imidazole ring is expected to be more deshielded than the terminal NH₂ protons due to its proximity to the aromatic ring. The terminal NH₂ protons are anticipated to appear at a more upfield position. All NH signals are expected to be exchangeable with D₂O.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the known values for 1H-imidazole and the substituent effects of the hydrazinyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 148 - 155 |
| C-4 / C-5 | ~ 118 - 125 |
Analysis and Rationale of ¹³C NMR Assignments
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
-
C-2 Carbon: In unsubstituted imidazole, the C-2 carbon typically resonates around 136 ppm[3]. The direct attachment of the nitrogen atom of the hydrazinyl group will cause a significant downfield shift (deshielding) of the C-2 carbon. This is due to the electronegativity of the nitrogen and its ability to withdraw electron density through the sigma bond, as well as resonance effects. Therefore, the C-2 carbon is predicted to be in the range of 148 - 155 ppm.
-
C-4 and C-5 Carbons: The C-4 and C-5 carbons of imidazole resonate at approximately 122 ppm[3]. The electron-donating nature of the 2-hydrazinyl substituent is expected to have a shielding effect on these carbons, though to a lesser extent than on the ring protons. This would suggest a slight upfield shift. However, the overall electronic environment of the ring is complex. In many 2-substituted imidazoles, the C-4 and C-5 carbons remain in a similar region to the parent imidazole[4][5]. Therefore, a chemical shift in the range of 118 - 125 ppm is a reasonable prediction. Similar to the protons, the C-4 and C-5 carbons are equivalent due to tautomerism and will appear as a single peak.
Experimental Protocol for NMR Data Acquisition
To validate the predicted spectral data, the following experimental protocol is recommended for the acquisition of ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, anhydrous grade of solvent is crucial to minimize the residual water signal, which can obscure the exchangeable NH proton signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal (DMSO-d₆).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance and longer relaxation times.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow Visualization
The following diagram illustrates the workflow for the characterization of this compound using NMR spectroscopy.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The presented assignments and their rationale, based on fundamental principles and comparative data, offer a valuable resource for the identification and characterization of this compound. The detailed experimental protocol and workflow visualization further serve as a practical guide for researchers undertaking the empirical study of this and related imidazole derivatives. The validation of these predicted spectra through experimental work will be a valuable contribution to the chemical literature.
References
mass spectrometry analysis of 2-hydrazinyl-1h-imidazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Hydrazinyl-1H-Imidazole
Foreword: A Molecule of Dichotomous Character
The analysis of this compound presents a unique challenge born from its hybrid structure. It is at once a heterocyclic aromatic system and a highly reactive hydrazine. This duality dictates its behavior not only in chemical synthesis, where it serves as a valuable building block for novel therapeutic agents[1], but also within the confines of a mass spectrometer. A successful analytical strategy cannot treat it as a simple small molecule; it requires a nuanced approach that anticipates its reactivity, leverages its proton-accepting nature, and methodically deciphers its fragmentation. This guide provides a framework for developing a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) method, moving from foundational principles to actionable protocols.
Part 1: Foundational Physicochemical & Structural Assessment
Understanding the inherent properties of this compound is the bedrock of any analytical method. Its structure governs every choice we make, from solvent selection to ionization technique.
The molecule consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms, attached to a hydrazine (-NHNH₂) group at the C2 position. This structure imparts a high degree of polarity and a propensity for protonation, making it well-suited for reversed-phase chromatography and electrospray ionization.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | PubChem[2] |
| Molecular Weight | 98.11 g/mol | PubChem[2] |
| Exact Mass | 98.059246208 Da | PubChem[2] |
| pKa (Predicted) | Basic nitrogens on imidazole and hydrazine are readily protonated. | Inferred |
| Reactivity | The hydrazine group is a strong nucleophile and can react with carbonyls.[3][4] | Inferred |
Part 2: The Analytical Workflow: A Strategic Overview
A successful analysis is a chain of validated steps. Each link must be forged with an understanding of the analyte's nature. The workflow for this compound is designed to ensure sample integrity, maximize ionization efficiency, and generate structurally informative data.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Part 3: Sample Preparation: Preserving Analyte Integrity
For a reactive molecule like this compound, sample preparation is not merely about dilution; it is about preservation. The primary goal is to solubilize the analyte in a clean matrix compatible with LC-MS, avoiding components that could cause ion suppression or unwanted reactions.[5][6]
Core Protocol: Sample Solubilization
-
Initial Solvent Selection: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile (ACN).
-
Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL. The ideal solvent for injection is a mixture that mirrors the initial mobile phase conditions, typically 50:50 acetonitrile:water with 0.1% formic acid.[7]
-
Causality: The addition of formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is consistently protonated prior to ionization, and it improves chromatographic peak shape on reversed-phase columns.
-
-
Avoidance of Buffers and Salts: Do not use non-volatile buffers like phosphate or HEPES. These are detrimental to electrospray ionization, causing signal suppression and contaminating the ion source.[6]
-
Filtration: Before placing the vial in the autosampler, filter the final solution through a 0.22 µm syringe filter (PTFE or similar) to remove any particulates that could clog the LC system.[7]
Part 4: Ionization & Mass Analysis: Generating and Selecting Ions
The choice of ionization technique is dictated by the analyte's ability to form gas-phase ions.[8] For this compound, its polar nature and multiple basic sites make it an ideal candidate for "soft" ionization techniques.
Recommended Ionization Technique: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the premier choice for this analysis.[9][10] It is a soft ionization method that transfers ions already existing in solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.
-
Polarity & Mechanism: ESI is highly effective for polar molecules that can be readily charged in solution.[11]
-
Mode of Operation: Positive ion mode (ESI+) is required. The acidic mobile phase ensures the analyte is protonated, forming the [M+H]⁺ ion (m/z 99.0665) as the primary species observed in the MS1 scan.
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
APCI can be considered if the sample matrix is less polar or if ESI performance is suboptimal. It is generally better for less polar, semi-volatile compounds.[10] However, for this specific analyte, ESI is expected to provide superior sensitivity.
Part 5: Deciphering the Code: Tandem Mass Spectrometry (MS/MS) and Fragmentation
The true analytical power of mass spectrometry lies in its ability to perform structural elucidation through fragmentation analysis (MS/MS). The protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.
The fragmentation of this compound is predicted to proceed through characteristic losses related to both the hydrazine group and the imidazole ring. Mass spectral studies of imidazoles show that the ring itself is quite stable, with fragmentation dominated by the loss of its substituents.[12][13] Hydrazine-containing compounds are known to readily lose ammonia (NH₃) or cleave at the weak N-N bond.[14]
Proposed Fragmentation Pathway
The MS/MS spectrum of the [M+H]⁺ ion at m/z 99.07 is expected to be dominated by the following fragmentation events:
-
Loss of Ammonia (NH₃): The most likely initial fragmentation is the neutral loss of ammonia from the protonated hydrazine moiety, leading to a highly stable ion at m/z 82.04 .
-
Cleavage of the N-N Bond: Direct cleavage of the N-N bond can result in the formation of the 2-amino-imidazole cation at m/z 83.05 .
-
Loss of the Entire Hydrazine Group: A more significant fragmentation could involve the loss of the entire N₂H₃ radical, yielding the imidazolium cation at m/z 68.04 .
-
Ring Fragmentation: Subsequent fragmentation of the imidazole-containing ions can occur, often involving the loss of HCN, as is characteristic for imidazole rings.[13] For example, the ion at m/z 82.04 could lose HCN to produce a fragment at m/z 55.02 .
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Part 6: Actionable Protocols & Method Validation
This section provides a starting point for a validated LC-MS/MS method. Optimization will be necessary based on the specific instrumentation used.
Protocol 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Standard HPLC or UHPLC system | Standard for small molecule analysis. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for RPLC. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for RPLC. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | Generic gradient suitable for initial screening. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | Balances sensitivity with potential for overload. |
| Ion Source | Electrospray Ionization (ESI) | Optimal for this polar analyte. |
| Polarity | Positive | To detect the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Typical starting point for ESI. |
| Gas Temp. | 325 °C | Facilitates desolvation. |
| Gas Flow | 8 L/min | Facilitates desolvation. |
| MS1 Scan Range | m/z 50-200 | To confirm the precursor ion at m/z 99.07. |
| MS/MS Transitions | Precursor: 99.1 -> Products: 82.0, 83.0, 68.0 | Monitor the most intense and specific fragments. |
| Collision Energy | 10-30 eV | Requires optimization to achieve desired fragmentation. |
System Validation and Trustworthiness
To ensure the trustworthiness of the results, the protocol must be self-validating:
-
Blank Injections: Inject a solvent blank before and after the sample set to check for system contamination and sample carryover.[7]
-
Standard Curve: For quantitative analysis, prepare a standard curve with known concentrations of the analyte to establish linearity and sensitivity (Limit of Detection/Quantification).
-
Isotopic Labeling: For absolute confirmation in complex matrices, the use of a stable isotope-labeled internal standard (e.g., ¹⁵N or ¹³C labeled this compound) is the gold standard.
Conclusion
The mass spectrometric analysis of this compound is a solvable challenge that hinges on a chemically-informed strategy. By respecting its dual nature—the polar, easily protonated imidazole ring and the reactive hydrazine group—one can develop a robust and reliable LC-MS/MS method. The keys to success are meticulous sample preparation to preserve integrity, the use of positive mode ESI to ensure sensitive ionization, and a systematic interpretation of the predictable MS/MS fragmentation pattern. The protocols and pathways outlined in this guide provide a comprehensive foundation for researchers to confidently analyze this important chemical entity.
References
- 1. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 2. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. biocompare.com [biocompare.com]
- 6. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. as.uky.edu [as.uky.edu]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H-Imidazol-2-ylhydrazine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
1H-Imidazol-2-ylhydrazine, a molecule of significant interest in medicinal chemistry, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, which incorporates both a reactive hydrazine moiety and the biologically prevalent imidazole ring, makes it a valuable building block for developing compounds with a wide range of pharmacological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications for researchers and professionals in the field of drug development.
IUPAC Name: 1H-imidazol-2-ylhydrazine[1]
CAS Number: 59214-44-7 (for the free base)[1]
Hydrochloride Salt CAS Number: 1187929-07-2
| Identifier | Value | Source |
| IUPAC Name | 1H-imidazol-2-ylhydrazine | PubChem[1] |
| CAS Number | 59214-44-7 | PubChem[1] |
| Molecular Formula | C3H6N4 | PubChem[1] |
| Molecular Weight | 98.11 g/mol | PubChem[1] |
Synthesis of 1H-Imidazol-2-ylhydrazine
The synthesis of 1H-imidazol-2-ylhydrazine can be achieved through a multi-step process, analogous to the well-established synthesis of 2-hydrazinobenzimidazoles.[2][3][4] This approach involves the initial formation of an imidazole-2-thiol, followed by oxidation to a sulfonic acid intermediate, and subsequent reaction with hydrazine hydrate.
Experimental Protocol
Step 1: Synthesis of 1H-imidazole-2-thiol
This step involves the reaction of an appropriate starting material, such as 2-bromo-1H-imidazole, with a sulfur source like sodium hydrosulfide.
Step 2: Oxidation to 1H-imidazole-2-sulfonic acid
The imidazole-2-thiol is then oxidized using a strong oxidizing agent, such as potassium permanganate, in an alkaline solution.[2][3]
Step 3: Reaction with Hydrazine Hydrate to Yield 1H-imidazol-2-ylhydrazine
The final step is the nucleophilic substitution of the sulfonic acid group with hydrazine. The 1H-imidazole-2-sulfonic acid is refluxed with an excess of hydrazine hydrate to yield the desired product.[2][3][4]
-
Reaction: 1H-imidazole-2-sulfonic acid (1 equivalent) is refluxed with hydrazine hydrate (excess) for 3-6 hours.
-
Work-up: Upon cooling, the product crystallizes, is filtered, and washed with cold water to yield 1H-imidazol-2-ylhydrazine.[4]
Caption: Synthetic pathway for 1H-imidazol-2-ylhydrazine.
Physicochemical and Chemical Properties
| Property | Predicted/Computed Value | Source |
| Molecular Weight | 98.11 g/mol | PubChem[1] |
| XLogP3 | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
The chemical reactivity of 1H-imidazol-2-ylhydrazine is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This makes it a key reactant in condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[2] This reactivity is fundamental to its utility in molecular hybridization techniques in drug design.
Applications in Drug Development
The imidazole nucleus is a well-known pharmacophore present in numerous approved drugs.[5] When combined with a hydrazone linker, it provides a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of activities.
Antimicrobial and Antiparasitic Agents
Hydrazones derived from 2-hydrazinyl-1H-benzimidazole have demonstrated significant anthelmintic activity.[2][4] The mechanism of action is often attributed to the disruption of parasitic metabolic pathways.
Anticancer Agents
The imidazole-hydrazone scaffold is a promising framework for the development of anticancer drugs. These compounds can act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of pyrimidin-4-yl-1H-imidazole have shown potent antiproliferative activity against melanoma cell lines by inhibiting the CRAF kinase.[5]
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Analytical Methods
The characterization and purity assessment of 1H-imidazol-2-ylhydrazine and its derivatives are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The 1H NMR spectrum of imidazole derivatives typically shows characteristic signals for the aromatic protons and the NH proton of the imidazole ring.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretching vibrations of the hydrazine and imidazole moieties, and the C=N stretching of hydrazone derivatives.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.[7]
Safety and Handling
Detailed toxicological data for 1H-imidazol-2-ylhydrazine is not available. However, based on the known hazards of hydrazine and its derivatives, appropriate safety precautions must be taken. Hydrazine is classified as a toxic and potentially carcinogenic substance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
- 1. 2-Hydrazinyl-1h-imidazole | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
molecular weight and formula of 2-hydrazinyl-1h-imidazole
An In-Depth Technical Guide to 2-Hydrazinyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The imidazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" for drug design. When functionalized with a highly reactive hydrazinyl moiety at the 2-position, the resulting compound, this compound, transforms into a versatile and powerful building block for synthesizing novel chemical entities. This guide provides a comprehensive technical overview of this compound, detailing its core properties, synthetic routes, chemical reactivity, and significant applications for researchers in drug development.
Core Molecular Profile
This compound is a small molecule characterized by a five-membered imidazole ring substituted with a hydrazine group (-NHNH2). This bifunctional nature—a stable aromatic heterocycle coupled with a reactive nucleophilic group—is the foundation of its utility.
| Identifier | Value | Source |
| Molecular Formula | C₃H₆N₄ | PubChem[2] |
| Molecular Weight | 98.11 g/mol | PubChem[2] |
| IUPAC Name | 1H-imidazol-2-ylhydrazine | PubChem[2] |
| CAS Number | 59214-44-7 | PubChem[2] |
| SMILES | C1=CN=C(N1)NN | PubChem[2] |
For practical laboratory use, the compound is often supplied as a hydrochloride salt to enhance stability and solubility.
| Identifier (HCl Salt) | Value | Source |
| Molecular Formula | C₃H₇ClN₄ | ChemScene[3] |
| Molecular Weight | 134.56 - 134.57 g/mol | BIOFOUNT, ChemScene[3][4] |
| CAS Number | 1187929-07-2 | BIOFOUNT, ChemScene[3][4] |
Synthesis and Mechanistic Insights
The synthesis of hydrazinyl-substituted heterocycles often involves the displacement of a suitable leaving group from the heterocyclic core using hydrazine hydrate. A well-documented strategy, analogous to the synthesis of 2-hydrazinobenzimidazoles, provides a clear and adaptable framework.[5][6] This multi-step approach ensures high purity and yield, beginning with a more stable precursor.
The causality behind this pathway lies in the strategic conversion of a thiol group, which is readily introduced, into a sulfonic acid. The sulfonic acid group is an excellent leaving group, facilitating its displacement by the strongly nucleophilic hydrazine.
Caption: General synthetic workflow for preparing hydrazinyl-heterocycles.
Experimental Protocol 1: Synthesis of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine
This protocol, adapted from related benzimidazole syntheses, illustrates a common pathway.[6][7]
-
Step 1: Synthesis of 2-mercapto-3H-imidazo[4,5-b]pyridine.
-
Dissolve potassium hydroxide in an ethanol-water solution.
-
Add 2,3-diaminopyridine and carbon disulfide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to precipitate the thiol product. Filter and wash the solid.
-
-
Step 2: Oxidation to the Sulfonic Acid.
-
Suspend the 2-mercapto derivative in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature. The oxidation converts the thiol to a sulfonic acid.
-
Once the reaction is complete, filter the mixture and acidify the filtrate with hydrochloric acid to a low pH (~1) to precipitate the sulfonic acid.
-
-
Step 3: Hydrazinolysis.
-
Reflux the sulfonic acid derivative with an excess of hydrazine hydrate (99%) for 3-4 hours.[5][6]
-
The hydrazine displaces the sulfonic acid group.
-
Upon cooling the reaction mixture, the final 2-hydrazinyl product crystallizes.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent like ethanol to achieve high purity.
-
Chemical Reactivity: The Gateway to Molecular Diversity
The primary utility of this compound in drug discovery stems from the high reactivity of the terminal amino group of the hydrazine moiety. Its most significant reaction is the condensation with aldehydes and ketones to form stable hydrazone linkages.[8] This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.
The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by dehydration, often catalyzed by a few drops of acid (e.g., acetic acid, citric acid).[8]
Caption: Reaction scheme for the formation of hydrazones.
Experimental Protocol 2: General Procedure for Hydrazone Synthesis
This robust protocol is widely used for creating diverse molecular libraries from a common hydrazinyl core.[8]
-
Reactant Preparation: Dissolve 1 mmol of this compound hydrochloride and 1 mmol of the desired aldehyde or ketone in 20 mL of ethanol.
-
Catalysis: Add a catalytic amount of acid, such as 3-5 drops of glacial acetic acid or 0.1 g of citric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
-
Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Reduce the solvent volume under reduced pressure. The hydrazone product will often precipitate upon cooling.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., an ethanol/DMF mixture) to obtain the pure hydrazone derivative.[8]
Applications in Medicinal Chemistry and Drug Development
The imidazole-hydrazone scaffold is a recurring motif in compounds with significant therapeutic potential. The ability to easily synthesize a wide array of derivatives allows for the fine-tuning of pharmacological activity.
| Therapeutic Area | Description | Supporting References |
| Antitubercular | Hydrazinyl-imidazole cores are used in molecular hybridization to create agents active against Mycobacterium tuberculosis, including multi-drug resistant strains.[9] | Benchchem[9] |
| Antimicrobial | Derivatives have shown strong bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus and Bacillus species.[10] | ResearchGate[10] |
| Anticancer | Imidazole-based hydrazones have demonstrated significant cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines.[11][12] | ResearchGate, MDPI[11][12] |
| Antiviral | The related 2-hydrazinobenzimidazole scaffold has been explored for its anti-influenza activity.[5] | ResearchGate[5] |
| Antiparasitic | Benzimidazolyl-2-hydrazones have shown potent anthelmintic activity against parasites like Trichinella spiralis.[6] | Royal Society of Chemistry[6] |
Analytical Characterization and Quality Control
The identity and purity of this compound and its derivatives must be rigorously confirmed. A combination of spectroscopic and analytical methods provides a self-validating system to ensure structural integrity.
| Technique | Purpose and Expected Results | Source |
| ¹H NMR | Confirms the proton environment. Expect signals for the imidazole ring protons and exchangeable protons for the N-H groups. | PMC[8] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule, showing distinct signals for the imidazole ring carbons. | PMC[8] |
| FT-IR Spectroscopy | Identifies key functional groups. Expect characteristic N-H stretching bands (around 3430 cm⁻¹) and C=N stretching bands (around 1600 cm⁻¹). | PMC[8] |
| Mass Spectrometry (MS) | Determines the molecular weight, providing definitive confirmation of the molecular formula. The molecular ion peak (M+) should match the calculated mass. | PMC[8] |
| Elemental Analysis | Verifies the elemental composition (C, H, N), ensuring the purity of the synthesized compound. The found percentages should be within ±0.4% of the calculated values. | PMC[8] |
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols are mandatory.
-
GHS Pictogram: GHS07 (Exclamation Mark)[13]
-
Hazard Statements:
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[4]
-
Conclusion
This compound is far more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, combined with the predictable and versatile reactivity of the hydrazinyl group, provides researchers with a reliable platform for constructing novel molecular architectures. From developing new antitubercular agents to designing potent anticancer compounds, the strategic application of this scaffold continues to be a fruitful avenue in the quest for next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1187929-07-2|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydrazinyl-1H-benzo[d]imidazole | 15108-18-6 [sigmaaldrich.com]
- 14. bldpharm.com [bldpharm.com]
Tautomeric Landscape of 2-Hydrazinyl-1H-imidazole: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric forms of 2-hydrazinyl-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Prototropic tautomerism governs the chemical behavior and biological interactions of this molecule, making a thorough understanding of its tautomeric landscape essential for rational drug design and development. This document delineates the synthetic pathways, advanced spectroscopic characterization, and quantum chemical analysis required to identify and quantify the predominant tautomeric species. Methodologies are presented as self-validating systems to ensure scientific rigor and reproducibility for researchers in the field.
Introduction: The Significance of Tautomerism in Heterocyclic Drug Scaffolds
Tautomers, isomers that readily interconvert through the migration of a proton, represent a critical and often overlooked aspect of molecular behavior in drug discovery.[1] For nitrogen-containing heterocycles like imidazole, prototropic tautomerism can significantly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ionization state (pKa).[2][3] These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate. The this compound core, with its multiple protonation sites, presents a rich and complex tautomeric system. An in-depth understanding of the equilibrium between these forms is paramount for predicting receptor-binding interactions and metabolic stability.[4][5]
The imidazole ring itself is a fundamental component of many biological molecules, including the amino acid histidine, and is present in numerous approved drugs.[3][6] The introduction of a hydrazinyl substituent at the 2-position introduces additional possibilities for tautomerism, including amino-imino and prototropic shifts between the imidazole ring nitrogens and the hydrazinyl group. This guide will explore the key tautomeric forms and provide the experimental and computational frameworks necessary for their elucidation.
Synthesis of this compound: A Proposed Protocol
While a direct, peer-reviewed synthesis of this compound is not widely documented, a reliable synthetic route can be proposed based on established protocols for analogous compounds, particularly 2-hydrazinobenzimidazole.[7][8] The most plausible approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the imidazole ring with hydrazine.
Proposed Synthetic Pathway
A two-step synthesis starting from the commercially available 2-mercapto-1H-imidazole is recommended. The first step involves the oxidation of the thiol to a more reactive sulfonic acid intermediate, which is then displaced by hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Step 1: Oxidation of 2-Mercapto-1H-imidazole to 1H-imidazole-2-sulfonic acid
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-mercapto-1H-imidazole (1 equivalent) in a 50% aqueous solution of sodium hydroxide.
-
Slowly add potassium permanganate (KMnO₄) (3 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.
-
The resulting precipitate of 1H-imidazole-2-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
To a reflux condenser-equipped round-bottom flask, add the synthesized 1H-imidazole-2-sulfonic acid (1 equivalent) and an excess of hydrazine hydrate (e.g., 20 equivalents).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with a minimal amount of cold water, and dry under vacuum.
-
Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
The Tautomeric Forms of this compound
The tautomerism of this compound can be categorized into two main types: prototropic tautomerism within the imidazole ring and amino-imino tautomerism involving the hydrazinyl substituent. This results in several potential, energetically accessible forms.
Prototropic Tautomerism of the Imidazole Ring
Similar to other unsymmetrically substituted imidazoles, the proton on the ring nitrogen can reside on either N1 or N3, leading to two distinct tautomers.[3][9]
Amino-Imino Tautomerism
The hydrazinyl group can exist in either an amino form (-NH-NH₂) or an imino form (=N-NH₂), where a proton has migrated from one nitrogen of the hydrazinyl group to a ring nitrogen. This is analogous to the well-studied tautomerism of 2-aminopyridines.
Key Potential Tautomers
The combination of these tautomeric possibilities leads to at least three key, low-energy forms that are likely to exist in equilibrium.
Caption: Primary tautomeric relationships for this compound.
Computational Analysis of Tautomer Stability
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[10][11] Density Functional Theory (DFT) is a powerful and cost-effective method for such analyses.
Protocol: DFT Calculations for Tautomer Stability
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Construct the 3D structures of all plausible tautomers of this compound.
-
Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate conditions in solution (e.g., water, DMSO).
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).
-
-
Analysis:
-
Compare the calculated Gibbs free energies (G) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.
-
The relative populations of the tautomers at a given temperature can be estimated using the Boltzmann distribution.
-
Based on computational studies of analogous systems like hydrazones of 2-hydrazinoimidazoline, it is often found that the amino forms are more stable than the imino forms in many cases.[10] The relative stability of the two prototropic amino tautomers will depend on the electronic effects of the hydrazinyl group and the solvent environment.
| Tautomer | Predicted Relative Gibbs Free Energy (ΔG) in kcal/mol (Illustrative) |
| Tautomer 1 (1H-amino) | 0.0 (Reference) |
| Tautomer 2 (3H-amino) | 0.5 - 2.0 |
| Tautomer 3 (Imino) | > 5.0 |
Note: The values in this table are illustrative and would need to be confirmed by specific calculations for this compound.
Spectroscopic Characterization of Tautomers
Experimental spectroscopic analysis is crucial for validating the predictions from computational models. NMR and IR spectroscopy are particularly powerful techniques for identifying and characterizing tautomeric forms.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can provide direct evidence for the presence of different tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.
-
¹H NMR: The chemical shifts of the imidazole ring protons and the NH protons will be sensitive to the tautomeric form. In the case of rapid interconversion, an averaged spectrum will be observed. The number of signals and their chemical shifts for the NH protons can be particularly informative.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons, especially C4 and C5, are known to be sensitive to the position of the proton on the ring nitrogens.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the different tautomers. The vibrational frequencies of the N-H and C=N bonds are particularly diagnostic.[13][14]
-
Amino Form: Expect to see characteristic N-H stretching vibrations from both the imidazole ring and the hydrazinyl group in the range of 3100-3400 cm⁻¹.
-
Imino Form: The presence of a C=N double bond in the imino tautomer would give rise to a strong absorption band in the region of 1640-1690 cm⁻¹.
Implications for Drug Development
The predominance of a particular tautomer of this compound will have significant consequences for its application in drug discovery.
-
Receptor Binding: The different tautomers will present distinct hydrogen bond donor and acceptor patterns to a biological target. A drug design program that does not account for the correct tautomeric form is likely to produce misleading docking results and structure-activity relationships (SAR).
-
Physicochemical Properties: The tautomeric equilibrium will influence the molecule's pKa, solubility, and lipophilicity (LogP), all of which are critical for oral bioavailability and overall drug-likeness.
-
Synthetic Chemistry: The reactivity of the molecule will be dictated by the dominant tautomer. For example, the nucleophilicity of the exocyclic nitrogen atoms will differ significantly between the amino and imino forms.
Conclusion
The tautomeric landscape of this compound is a complex interplay of prototropic and amino-imino forms. A multi-faceted approach combining robust synthetic protocols, high-resolution spectroscopic techniques, and predictive quantum chemical calculations is essential for a comprehensive understanding of this system. For drug development professionals, a detailed characterization of the tautomeric behavior of this and related heterocyclic scaffolds is not merely an academic exercise but a fundamental requirement for the successful design and optimization of novel therapeutic agents. The methodologies and insights provided in this guide offer a framework for achieving this critical understanding.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of infrared spectrometry to the study of tautomerism and conformational and configurational isomerism in medical and biochemical agents: N,N'-disubstituted amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Formation of 2-Hydrazinyl-1H-imidazole: A Technical Guide to Reaction Mechanisms and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms involved in the formation of 2-hydrazinyl-1H-imidazole, a crucial scaffold in medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of synthetic protocols. Instead, it offers a detailed exploration of the underlying chemical principles, explaining the causality behind experimental choices and providing field-proven insights. The guide is structured to deliver a thorough understanding of the primary synthetic routes, including nucleophilic aromatic substitution, synthesis from thio-precursors, and cyclocondensation reactions. Each section is supported by mechanistic diagrams, detailed experimental protocols, and comparative data to ensure scientific integrity and practical applicability.
Introduction: The Significance of the this compound Moiety
The imidazole ring is a privileged scaffold in pharmaceutical and medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a hydrazinyl group at the 2-position of the imidazole ring creates a versatile building block, this compound, which serves as a precursor for the synthesis of numerous heterocyclic systems with diverse pharmacological activities. These include potential anti-influenza and antiparasitic agents.[1] A thorough understanding of the reaction mechanisms leading to the formation of this key intermediate is paramount for the efficient design and execution of synthetic strategies in drug discovery and development. This guide will elucidate the primary pathways for its synthesis, focusing on the mechanistic details that govern these transformations.
Synthetic Pathways to this compound
There are three principal synthetic strategies for the formation of this compound and its derivatives, each with its own set of advantages and mechanistic nuances.
Pathway I: Nucleophilic Aromatic Substitution (SNAr) of 2-Haloimidazoles
A direct and efficient method for the synthesis of this compound involves the reaction of a 2-haloimidazole, typically 2-chloro-1H-imidazole, with hydrazine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Aromatic rings, like imidazole, are generally electron-rich and thus not predisposed to nucleophilic attack. However, the presence of the electronegative nitrogen atoms in the imidazole ring, particularly when protonated or coordinated to a Lewis acid, can render the ring sufficiently electron-deficient to undergo nucleophilic substitution. The SNAr mechanism is distinct from SN1 and SN2 reactions and typically proceeds through a two-step addition-elimination sequence.[2][3]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of hydrazine on the carbon atom bearing the halogen leaving group (in this case, chlorine). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the imidazole ring, with the nitrogen atoms playing a key role in its stabilization.
Step 2: Elimination of the Leaving Group and Aromatization
In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the imidazole ring is restored. This results in the formation of the this compound product.
Diagram: SNAr Mechanism for the Formation of this compound
Caption: SNAr addition-elimination mechanism.
This protocol is adapted from established procedures for the synthesis of similar hydrazinyl-heterocycles.
Materials:
-
2-Chloro-1H-imidazole
-
Hydrazine hydrate (98%)
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1H-imidazole (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination, elemental analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Pathway II: Synthesis from 2-Mercapto-1H-imidazole
An alternative route to this compound starts from the readily available 2-mercapto-1H-imidazole. This multi-step synthesis involves the oxidation of the thiol group to a sulfonic acid, which is then displaced by hydrazine. This method is particularly useful for the synthesis of benzimidazole analogs.[1][4]
Step 1: Oxidation of 2-Mercapto-1H-imidazole to 2-Imidazolesulfonic Acid
The first step is the oxidation of the thiol group of 2-mercapto-1H-imidazole to a sulfonic acid. This is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline solution. The mechanism involves the initial oxidation of the thiol to a sulfenic acid, then a sulfinic acid, and finally to the sulfonic acid.
Step 2: Nucleophilic Displacement of the Sulfonic Acid Group
The sulfonic acid group is an excellent leaving group. In the presence of excess hydrazine hydrate at elevated temperatures, the sulfonic acid group is displaced by hydrazine. While the exact mechanism for this displacement on an imidazole ring is not extensively detailed in the literature, it is proposed to proceed through a nucleophilic substitution pathway, likely an SNAr-type mechanism, where the highly nucleophilic hydrazine attacks the carbon atom attached to the sulfonate group.
Diagram: Synthesis from 2-Mercapto-1H-imidazole
Caption: Multi-step synthesis from 2-mercapto-1H-imidazole.
This protocol is based on the synthesis of 2-hydrazinobenzimidazoles.[1][4]
Materials:
-
2-Mercaptobenzimidazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate (99%)
-
Hydrochloric acid (HCl)
Procedure:
-
Oxidation: Dissolve 2-mercaptobenzimidazole in a 50% aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add a solution of potassium permanganate. Stir the mixture for 1 hour.
-
Filter the reaction mixture and acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the 1H-benzimidazole-2-sulfonic acid.
-
Collect the precipitate by filtration and wash with water.
-
Hydrazinolysis: Reflux the 1H-benzimidazole-2-sulfonic acid in an excess of 99% hydrazine hydrate for 3 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to crystallize.
-
Collect the product by filtration and wash with cold water to obtain 2-hydrazinyl-1H-benzimidazole.
Pathway III: Cyclocondensation Reactions
The imidazole ring itself can be constructed in a manner that incorporates the hydrazinyl moiety from the outset. Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds.
In a general sense, the formation of a this compound via cyclocondensation would involve the reaction of a hydrazine-containing building block with a suitable 1,2-dicarbonyl compound or its equivalent. A common strategy involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration.
Step 1: Hydrazone Formation
A key step in many cyclocondensation routes is the reaction of a hydrazine derivative with a carbonyl compound to form a hydrazone. This reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.
Step 2: Intramolecular Cyclization
The formed hydrazone can then undergo an intramolecular nucleophilic attack from another nitrogen atom onto a second electrophilic center to form a five-membered ring.
Step 3: Dehydration/Aromatization
The final step is the elimination of a molecule of water (or another small molecule) to form the stable aromatic imidazole ring.
Diagram: General Cyclocondensation Mechanism
Caption: General pathway for cyclocondensation.
The Debus-Radziszewski synthesis is a classic method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] While not a direct synthesis of this compound, a conceptual adaptation could involve using a hydrazine derivative in place of ammonia or reacting a pre-formed hydrazide with a dicarbonyl compound. The exact mechanism of the Debus-Radziszewski reaction is not fully elucidated but is believed to involve the condensation of the dicarbonyl with ammonia to form a diimine, which then reacts with the aldehyde.
Data Summary and Comparison
| Synthetic Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Yields |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Haloimidazole, Hydrazine | Meisenheimer Complex | Direct, often high-yielding | Requires synthesis of haloimidazole precursor | 60-90% |
| From 2-Mercaptoimidazole | 2-Mercaptoimidazole, Oxidizing Agent, Hydrazine | Imidazolesulfonic Acid | Readily available starting material | Multi-step, use of strong oxidizing agents | 50-70% (overall) |
| Cyclocondensation | Hydrazine derivative, Dicarbonyl compound | Hydrazone, Cyclic Adducts | Builds the ring and incorporates the hydrazinyl group simultaneously | Can lead to mixtures of regioisomers | Variable |
Conclusion
The synthesis of this compound can be achieved through several distinct and mechanistically interesting pathways. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for optimizing reaction conditions, troubleshooting synthetic challenges, and ultimately, for the successful development of novel imidazole-based therapeutic agents. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
References
An In-depth Technical Guide to 2-Hydrazinyl-1H-imidazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydrazinyl-1H-imidazole, a versatile heterocyclic compound. While the historical record of its initial discovery is not extensively documented, its synthesis and the exploration of its derivatives have become significant in medicinal chemistry. This document outlines the historical context of imidazole chemistry, details the plausible synthetic routes for this compound based on established methodologies for analogous compounds, and explores the known and potential applications of this compound and its derivatives. The guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering insights into the synthesis, characterization, and therapeutic potential of this important chemical scaffold.
Introduction: The Imidazole Core in Chemistry and Biology
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its discovery is credited to the German chemist Heinrich Debus in 1858. The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow it to participate in a wide range of chemical reactions and biological interactions. This versatility has led to the incorporation of the imidazole scaffold into numerous biologically active molecules, both natural and synthetic.
The introduction of a hydrazinyl group at the 2-position of the imidazole ring creates this compound, a molecule with enhanced potential for chemical modification and biological activity. The reactive hydrazine moiety serves as a versatile handle for the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other complex heterocyclic systems. These derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Historical Perspective and Discovery
While the synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858, the specific discovery and initial synthesis of this compound are not well-documented in readily available historical literature. However, the development of synthetic methodologies for imidazole derivatives, such as the Debus-Radziszewski imidazole synthesis, laid the groundwork for accessing a wide variety of substituted imidazoles[1][2][3][4][5].
The synthesis of analogous compounds, such as 2-hydrazinyl-1H-benzimidazole, has been reported through the reaction of 2-mercapto-1H-benzimidazole or its sulfonic acid derivative with hydrazine hydrate[5][6]. It is highly probable that the synthesis of this compound was first achieved through a similar synthetic strategy, leveraging the reactivity of a suitable 2-substituted imidazole precursor.
Synthesis of this compound: A Methodological Approach
Based on established synthetic routes for analogous hydrazinyl-substituted heterocycles, the most plausible and widely applicable method for the synthesis of this compound involves the nucleophilic displacement of a leaving group at the 2-position of the imidazole ring by hydrazine. Two primary precursors are commonly employed for this purpose: 2-mercapto-1H-imidazole and 2-halo-1H-imidazoles (e.g., 2-bromo- or 2-chloro-1H-imidazole).
Synthesis from 2-Mercapto-1H-imidazole
This is a well-established method for the preparation of hydrazinyl-substituted heterocycles[2]. The reaction proceeds by heating 2-mercapto-1H-imidazole with an excess of hydrazine hydrate. The thiol group is displaced by the hydrazine moiety to yield the desired product.
Caption: Synthesis of this compound from 2-Mercapto-1H-imidazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-mercapto-1H-imidazole (1 equivalent) and hydrazine hydrate (excess, typically 10-20 equivalents).
-
Reaction Conditions: The mixture is heated to reflux for several hours (typically 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess hydrazine hydrate is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent (e.g., cold water or ethanol) to induce crystallization. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthesis from 2-Halo-1H-imidazole
An alternative route involves the reaction of a 2-halo-1H-imidazole (e.g., 2-bromo-1H-imidazole or 2-chloro-1H-imidazole) with hydrazine hydrate. The halogen atom at the 2-position serves as a good leaving group for nucleophilic aromatic substitution by hydrazine.
Caption: Synthesis of this compound from a 2-Halo-1H-imidazole.
Experimental Protocol:
-
Reaction Setup: Dissolve the 2-halo-1H-imidazole (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with reaction progress monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Physicochemical Properties and Characterization
This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | [7] |
| Molecular Weight | 98.11 g/mol | [7] |
| CAS Number | 59214-44-7 | [7] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in polar solvents like water and ethanol | Inferred |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the imidazole ring protons and the protons of the hydrazinyl group. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the imidazole ring.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the imidazole and hydrazinyl groups, as well as C=N and C-N stretching vibrations of the imidazole ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Known and Potential Applications in Drug Discovery and Development
While the biological activity of the parent this compound is not extensively reported, its derivatives have been the subject of significant research in medicinal chemistry. The hydrazinyl group provides a convenient point for derivatization, allowing for the synthesis of large libraries of compounds for biological screening.
Caption: Derivatization of this compound for various therapeutic applications.
Key areas of investigation for derivatives include:
-
Antimicrobial Agents: Hydrazone derivatives of this compound have shown promising activity against various bacterial and fungal strains[8].
-
Anticancer Agents: A number of studies have explored the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes or interference with cellular signaling pathways[9].
-
Enzyme Inhibitors: The imidazole and hydrazine moieties can act as pharmacophores that interact with the active sites of various enzymes. Derivatives have been designed and synthesized as inhibitors of enzymes such as kinases and proteases.
-
Central Nervous System (CNS) Active Agents: The imidazole nucleus is a common feature in many CNS-active drugs. Derivatives of this compound have been explored for their potential as anticonvulsant and antidepressant agents.
Future Directions and Conclusion
This compound remains a molecule of significant interest for synthetic and medicinal chemists. While its own biological profile is not fully elucidated, its role as a versatile building block for the synthesis of diverse and biologically active molecules is well-established. Future research in this area will likely focus on:
-
Elucidation of the biological activity of the parent compound: A thorough investigation into the pharmacological properties of this compound itself is warranted.
-
Development of novel synthetic methodologies: The exploration of more efficient, green, and scalable synthetic routes to this compound and its derivatives is an ongoing area of research.
-
Expansion of derivative libraries: The synthesis and screening of new libraries of derivatives will continue to be a key strategy for the discovery of novel therapeutic agents.
-
Mechanism of action studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development as drugs.
References
- 1. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4 | CID 95788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Hydrazinyl-1H-imidazole in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and biologically active molecules.[1] Its derivatives serve as versatile scaffolds for drug design. Among these, 2-hydrazinyl-1H-imidazole stands out as a particularly valuable and reactive building block.[2] Its bifunctional nature, possessing both a reactive hydrazinyl group and an imidazole core, makes it an ideal precursor for constructing a diverse array of fused and substituted heterocyclic systems.[3]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of high-value heterocyclic compounds such as pyrazoles and fused triazines. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of these scaffolds in the context of drug discovery.
Synthesis of Imidazole-Tethered Pyrazoles via Cyclocondensation
The construction of the pyrazole ring is a common objective in medicinal chemistry, as this scaffold is associated with a wide range of pharmacological activities.[4][5] The most classical and reliable method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis.[5][6]
Principle and Mechanism:
When this compound reacts with a 1,3-dicarbonyl compound or a related active methylene reagent, it undergoes a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by the attack of the second nitrogen on the other carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the stable, aromatic pyrazole ring.[7][8] This process provides a direct and efficient route to novel pyrazole derivatives fused or linked to an imidazole core.[9]
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol 1.1: Synthesis of Pyrazole Derivatives from 2-Hydrazinyl-imidazol-5-one
This protocol describes a general procedure for the reaction of a 2-hydrazinyl-imidazole derivative with active methylene compounds to afford novel pyrazole systems, as adapted from published methodologies.[1][9]
Materials:
-
2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Glacial Acetic Acid
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one (10 mmol) in absolute ethanol (40 mL).
-
Reagent Addition: Add the active methylene nitrile (10 mmol) to the solution, followed by a catalytic amount of piperidine (0.5 mL).
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. A precipitate will form. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure pyrazole derivative.
Data Summary: Representative Pyrazole Derivatives
| Entry | Active Methylene Reagent | Product Structure (General) | Yield (%) | M.P. (°C) |
| 1 | Malononitrile | 5-Amino-3-(imidazolyl)-1H-pyrazole-4-carbonitrile | ~85% | >300 |
| 2 | Ethyl cyanoacetate | 5-Amino-3-(imidazolyl)-1H-pyrazol-4-carboxylate | ~80% | 280-282 |
| 3 | Acetylacetone | 3,5-Dimethyl-1-(imidazolyl)-1H-pyrazole | ~90% | 210-212 |
Note: Yields and melting points are representative and may vary based on specific substrates and reaction conditions.[9]
Synthesis of Fused Imidazo[2,1-c][3][9][10]triazine Systems
The fusion of an imidazole ring with a 1,2,4-triazine or triazole core generates heterocyclic systems of significant interest in medicinal chemistry due to their potential as bioactive agents.[10][11] this compound is an excellent starting material for accessing these fused scaffolds.
Principle and Mechanism:
The synthesis of imidazo[2,1-c][3][9][10]triazines can be achieved by reacting this compound with hydrazonoyl halides. The reaction proceeds via an initial S_N2 reaction where the terminal nitrogen of the hydrazine displaces the halide. This is followed by an intramolecular cyclization, where a ring nitrogen from the imidazole attacks the carbon of the hydrazone, and subsequent aromatization (often via elimination) to form the stable, fused tricyclic system.[9]
Caption: Workflow for fused triazine synthesis.
Experimental Protocol 2.1: Synthesis of 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][3][9][10]triazin-6(7H)-one
This protocol provides a method for synthesizing fused triazine derivatives from a 2-hydrazinyl-imidazole precursor and a hydrazonoyl halide.[1][9]
Materials:
-
2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one
-
Appropriate hydrazonoyl halide (e.g., N-aryl-2-oxopropanehydrazonoyl chloride)
-
Dioxane or Ethanol
-
Triethylamine (TEA)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: Suspend 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one (5 mmol) in 30 mL of dioxane in a 100 mL round-bottom flask.
-
Reagent Addition: Add the selected hydrazonoyl halide (5 mmol) to the suspension. Then, add triethylamine (0.7 mL, 5 mmol) as a base to scavenge the HCl formed during the reaction.
-
Reaction Condition: Stir the mixture at room temperature or gentle heat (50-60 °C) for 8-12 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture. The precipitated triethylamine hydrochloride can be removed by filtration.
-
Purification: Evaporate the filtrate under reduced pressure. The resulting solid residue is then triturated with methanol, filtered, and recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure fused triazine product.
Applications in Medicinal Chemistry and Drug Discovery
The heterocyclic scaffolds synthesized from this compound are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them rich sources for drug discovery.[12]
-
Antimicrobial and Antitubercular Activity: Hybrid molecules containing an imidazole core linked to other heterocycles, such as thiazoles via a hydrazineyl linker, have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[3] The hydrazineyl linker is critical for orienting the pharmacophores correctly to interact with biological targets.[3]
-
Anticancer Potential: Imidazole-based compounds, including fused systems, are extensively investigated for their potential as kinase inhibitors and other anticancer agents.[12] The ability to rapidly generate diverse libraries of these compounds from precursors like this compound is a significant advantage in screening for new therapeutic leads.
-
Broad Pharmacological Profile: Pyrazole and triazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antiviral, and antidepressant activities, further highlighting the importance of synthetic routes to these compounds.[4][10]
Conclusion
This compound is a powerful and versatile synthon in heterocyclic chemistry. Its inherent reactivity allows for the straightforward construction of complex and medicinally relevant molecules, including pyrazoles and fused triazine systems. The protocols outlined in this guide demonstrate efficient and reliable methods for leveraging this building block, providing researchers with practical tools to explore novel chemical space in the pursuit of new therapeutic agents. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 2-Hydrazinyl-1H-imidazole as a Privileged Building Block in Modern Medicinal Chemistry
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions. The introduction of a hydrazinyl moiety at the 2-position of the imidazole ring unlocks a treasure trove of synthetic possibilities, yielding the versatile building block, 2-hydrazinyl-1H-imidazole. This technical guide delves into the synthesis, reactivity, and extensive applications of this scaffold in drug discovery. We provide detailed, field-proven protocols for its derivatization into key pharmacophores, such as hydrazones, pyrazoles, and fused heterocyclic systems. Through a comprehensive review of its utility in the development of antimicrobial, antiviral, and kinase inhibitor drug candidates, we establish this compound as an indispensable tool for the modern medicinal chemist.
Introduction: The Strategic Advantage of the this compound Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in biologically active molecules stems from its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding and π-π stacking interactions. The strategic placement of a highly nucleophilic and reactive hydrazinyl group at the 2-position creates a bifunctional molecule with immense potential for molecular diversification.
The true power of this compound lies in the differential reactivity of its constituent parts: the imidazole ring and the hydrazine moiety. The hydrazine group serves as a potent nucleophile, readily reacting with a wide range of electrophiles, most notably carbonyl compounds, to form stable hydrazone linkages. This reactivity is the gateway to a vast chemical space of derivatives. Furthermore, the presence of two adjacent nitrogen atoms in the hydrazine allows for cyclization reactions to construct additional heterocyclic rings, leading to complex, polycyclic scaffolds.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique chemical attributes of this compound in their research endeavors.
Synthesis of the Core Scaffold: this compound Hydrochloride
While commercially available, understanding the synthesis of the title compound is crucial for appreciating its chemistry and for circumstances requiring in-house preparation. A common and effective method involves the nucleophilic displacement of a suitable leaving group from the 2-position of an imidazole precursor by hydrazine. A particularly useful precursor is 2-mercapto-1H-imidazole, owing to its commercial availability and straightforward conversion to a more labile leaving group. The analogous synthesis for 2-hydrazinobenzimidazole from 2-mercaptobenzimidazole provides a well-established precedent for this approach.[1]
Conceptual Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound Hydrochloride from 2-Mercapto-1H-imidazole
Disclaimer: This protocol is based on established chemical principles for analogous benzimidazole syntheses and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Oxidation of 2-Mercapto-1H-imidazole to Imidazole-2-sulfonic acid
-
To a stirred solution of 2-mercapto-1H-imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 50%), cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to a low pH (e.g., pH 1-2) to precipitate the imidazole-2-sulfonic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Conversion of Imidazole-2-sulfonic acid to this compound Hydrochloride
-
Suspend the imidazole-2-sulfonic acid (1.0 eq) in an excess of hydrazine hydrate (e.g., 10-20 eq).
-
Heat the mixture to reflux and maintain for several hours (e.g., 3-6 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add an appropriate solvent (e.g., ethanol) and acidify with hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield this compound hydrochloride.[2][3]
The Reactive Hub: Key Transformations of this compound
The synthetic utility of this compound is primarily centered around the reactivity of the hydrazine moiety. This section details the most important transformations that enable the construction of diverse molecular architectures.
Formation of Hydrazones: A Gateway to Diverse Functionality
The condensation of the nucleophilic hydrazine with aldehydes and ketones to form hydrazones is arguably the most fundamental and widely employed reaction of this building block. This reaction is typically straightforward, often acid-catalyzed, and proceeds in high yield. The resulting hydrazone linkage (–C=N-NH–) is a valuable pharmacophore in its own right, known to participate in hydrogen bonding and chelation, and is present in numerous bioactive compounds.[4][5]
Protocol 2: General Procedure for the Synthesis of 2-(1H-Imidazol-2-yl)hydrazone Derivatives
-
Dissolve this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a cold solvent, and dry.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Synthesis of Pyrazoles: Constructing a Second Aromatic Ring
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, another privileged scaffold in medicinal chemistry. This compound can be readily employed in this transformation to generate 2-(1H-pyrazol-1-yl)-1H-imidazole derivatives. This strategy allows for the rapid construction of bi-heterocyclic systems with diverse substitution patterns.[6][7]
Protocol 3: Synthesis of 2-(1H-Pyrazol-1-yl)-1H-imidazole Derivatives
-
To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.0-1.1 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Construction of Fused Heterocyclic Systems: Imidazo[2,1-b]thiazoles
The hydrazine moiety can also serve as a nucleophile in the construction of fused ring systems. For instance, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole derivatives, although this often proceeds through an intermediate that may require further transformation. A more direct route to related fused systems often involves starting with a 2-aminoimidazole and building the second ring. However, the reactivity of the hydrazine can be harnessed for similar cyclization strategies.
Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential
The derivatives of this compound have shown promise in a variety of therapeutic areas. The following sections highlight some key examples.
Antimicrobial and Antitubercular Agents
The hydrazone linkage is a well-known pharmacophore in antimicrobial drug discovery. A notable application of a related scaffold is in the development of antitubercular agents. Hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[2] This highlights the potential of using the this compound core to construct novel compounds for combating infectious diseases.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyridinyl-imidazole based compounds are well-established as potent and selective inhibitors of p38 MAP kinase.[8][9][10] The this compound scaffold provides a versatile platform for the synthesis of novel kinase inhibitors, where the imidazole core can anchor the molecule in the ATP-binding pocket, and the derivatized hydrazine moiety can be used to explore interactions with other regions of the enzyme to enhance potency and selectivity.
Antiviral Compounds
Imidazole derivatives have been extensively investigated for their antiviral properties against a range of viruses.[11][12] The ability to readily generate large libraries of hydrazone derivatives from this compound makes it an attractive starting point for antiviral drug discovery campaigns. The diverse functionalities that can be introduced via the aldehyde or ketone component of the hydrazone synthesis allow for a systematic exploration of the structure-activity relationship (SAR) to identify potent viral entry or replication inhibitors.
Data Summary and Key Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1H-imidazol-2-ylhydrazine hydrochloride | |
| CAS Number | 1187929-07-2 | [2][3] |
| Molecular Formula | C₃H₇ClN₄ | [2] |
| Molecular Weight | 134.57 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of the hydrazinyl group provide a robust platform for the generation of diverse and complex molecular architectures. The demonstrated success of its derivatives in yielding compounds with significant antimicrobial, antitubercular, kinase inhibitory, and antiviral potential underscores its importance in modern drug discovery. The protocols and applications detailed in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold in their quest for novel therapeutic agents. Future explorations into novel cyclization reactions and its application in areas such as neurodegenerative diseases and metabolic disorders are anticipated to further solidify the position of this compound as a truly privileged building block in the medicinal chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocol: Synthesis of Imidazole-Based Hydrazones via Condensation with Aldehydes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imidazole-Hydrazone Scaffold in Modern Drug Discovery
The imidazole ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure for drug design.[1][2] When combined with the versatile hydrazone linker (-NH-N=CH-), the resulting imidazole-hydrazone derivatives exhibit a remarkable breadth of pharmacological activities.[3] This class of compounds is synthesized through a straightforward condensation reaction between a hydrazine-substituted imidazole, such as 2-hydrazinyl-1H-imidazole, and an aldehyde.[4]
The resulting scaffolds have demonstrated significant potential as anticancer,[1][5] antimicrobial,[3][6] anti-inflammatory,[3] and antitubercular agents.[7] The synthetic accessibility of this reaction allows for the creation of large, diverse chemical libraries, enabling researchers to systematically explore structure-activity relationships (SAR) and optimize lead compounds. This document provides a detailed protocol for this condensation reaction, an in-depth analysis of the reaction mechanism, and expert guidance on optimizing experimental parameters for researchers in drug development.
Reaction Mechanism: Acid-Catalyzed Hydrazone Formation
The condensation of this compound with an aldehyde proceeds via a two-step nucleophilic addition-elimination mechanism. The reaction is typically accelerated by an acid catalyst.
Mechanism Breakdown:
-
Protonation of the Carbonyl (Catalysis): In the presence of an acid catalyst (e.g., acetic acid, HCl), the aldehyde's carbonyl oxygen is protonated. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the 2-hydrazinyl group, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration: The hydroxyl group of the carbinolamine intermediate is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule.
-
Deprotonation: The final step involves the deprotonation of the iminium ion by a base (such as water or the solvent) to yield the stable hydrazone product and regenerate the acid catalyst.[8][9]
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. "Comprehensive study of imidazole-based hydrazones: From design, synthe" by ÖMER DİLEK [journals.tubitak.gov.tr]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
Application Notes & Protocols: Leveraging the 2-Hydrazinyl-1H-Imidazole Scaffold for Novel Anticancer Agent Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of the Imidazole Scaffold in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and polar nature enhance the pharmacokinetic profiles of drug candidates.[1] In oncology, approved drugs such as dacarbazine and nilotinib feature this heterocyclic core, validating its utility. The 2-hydrazinyl-1H-imidazole motif, specifically, offers a versatile synthetic handle (the hydrazinyl group) that allows for the systematic generation of diverse chemical libraries through straightforward reactions. This guide provides a comprehensive overview of the application of this scaffold in the design and evaluation of next-generation anticancer agents, grounded in mechanistic insights and validated experimental protocols.
Section 1: Synthetic Strategies & Lead Generation
The primary route for derivatizing the this compound core involves the condensation of the hydrazinyl group with various carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction is efficient and allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.
Protocol 1: General Synthesis of 2-(2-Benzylidenehydrazinyl)-1H-imidazole Derivatives
This protocol describes a representative one-pot synthesis. The rationale for using ethanol as a solvent is its ability to dissolve the reactants and facilitate the removal of the water byproduct, driving the reaction to completion. A catalytic amount of acetic acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Materials:
-
This compound hydrochloride (or related hydrazine precursor)
-
Substituted benzaldehyde (or other aldehyde/ketone)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Reaction flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Reactant Dissolution: Dissolve 1.0 equivalent of this compound hydrochloride in absolute ethanol in a round-bottom flask.
-
Addition of Carbonyl: Add 1.1 equivalents of the desired substituted benzaldehyde to the solution.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. The reaction progress should be monitored by TLC. The formation of a precipitate often indicates product formation.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Section 2: Unraveling the Mechanisms of Action
Derivatives of this compound have demonstrated a remarkable ability to engage multiple, distinct anticancer targets. This polypharmacology can be advantageous in overcoming the resistance mechanisms often developed against single-target agents.
Kinase Inhibition
Causality: Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and migration.[4] Their deregulation is a hallmark of many cancers, making them prime therapeutic targets.[4] Many small molecule inhibitors are ATP-competitive, binding to the kinase's ATP pocket to block its phosphotransferase activity.[4][5] Imidazole-based scaffolds are effective kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding site.[6]
Observed Activity: Certain 1H-benzo[d]imidazole-hydrazide hybrids have shown potent inhibitory activity against multiple kinases, including EGFR, HER2, CDK2, and mTOR.[6] One study on hydrazinyl thiazole derivatives found that the lead compound inhibited the eIF4E/eIF4G interaction, which is downstream of the Ras/MAPK signaling pathway, thereby suppressing tumor growth.[7]
Carbonic Anhydrase Inhibition
Causality: Tumor-associated carbonic anhydrases (CAs), particularly the membrane-bound isoforms CA IX and XII, are highly expressed in hypoxic tumors. They play a critical role in maintaining intracellular pH by converting CO₂ to protons and bicarbonate, facilitating tumor survival and proliferation in an acidic microenvironment. Inhibiting these enzymes can disrupt pH regulation, leading to apoptosis.
Observed Activity: A series of 2-hydrazinyl-5-(3-phenylallylidene)imidazole-4-ones were designed as multi-carbonic anhydrase inhibitors.[8][9] The most potent compound, 6i, showed exceptional inhibitory activity against hCAs I, II, IX, and XII, with IC₅₀ values in the nanomolar range (0.04–0.16 μM).[8][9] This activity was linked to cell cycle arrest at the G2/M phase and induction of apoptosis.[9]
Induction of Apoptosis
Causality: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways. The intrinsic (mitochondrial) pathway is frequently targeted and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of executioner caspases like caspase-3.
Observed Activity: Several studies have confirmed that hydrazide and hydrazone derivatives induce apoptosis.[10][11] Treatment of breast cancer and leukemia cells with these compounds led to an increased Bax/Bcl-2 ratio and cleavage of procaspase-3, confirming activation of the mitochondrial-dependent apoptotic pathway.[10][11]
Section 3: Core Application Protocols
The following protocols provide standardized methods for the primary evaluation of novel this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The rationale is that viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression. It relies on the ability of a fluorescent dye, Propidium Iodide (PI), to stoichiometrically bind to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[9]
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. The rationale is that in early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage).
-
Section 4: Data Analysis & In Vivo Translation
Summary of In Vitro Efficacy
The initial screening of this compound derivatives typically generates a large amount of cytotoxicity data. Summarizing this in a structured table is essential for identifying lead candidates and understanding structure-activity relationships (SAR).
| Compound Class/Reference | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Hydrazinyl Imidazolone (6i) | SK-MEL-5 | Melanoma | Not explicitly stated, but potent | [8][9] |
| Hydrazide Derivative (Cmpd 2) | MCF-7 | Breast Adenocarcinoma | 0.18 | [10] |
| Hydrazide Derivative (Cmpd B) | K562 | Chronic Myeloid Leukemia | 0.07 (at 72h) | [11] |
| Benzimidazole-Hydrazone (3) | MCF-7 | Breast Cancer | 3.241 | [12] |
| Imidazole-Hydrazone | MCF-7 | Breast Cancer | < 9.262 | [1] |
| Phenylacetamide Imidazolone | HCT116 | Colon Cancer | 0.294 | [13][14] |
| Phenylacetamide Imidazolone | HL60 | Leukemia | 0.362 | [13][14] |
Transition to In Vivo Models
Promising candidates identified through in vitro screening and mechanistic studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.
Workflow:
-
Pharmacokinetic (PK) Studies: Initial studies in rodents to determine the compound's half-life, bioavailability, and metabolic stability.
-
Xenograft Models: Human cancer cells (e.g., HepG2, 4T1) are implanted into immunocompromised mice.[7][10] Once tumors are established, mice are treated with the test compound or vehicle control. Tumor volume is measured regularly to assess anti-tumor activity.[7]
-
Biodistribution Studies: For targeted therapy or imaging applications, the compound can be radiolabeled (e.g., with ¹³¹I) and its accumulation in the tumor versus other organs can be quantified.[9] High tumor-to-organ ratios are desirable.
Conclusion & Future Perspectives
The this compound scaffold is a highly promising platform for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse libraries targeting multiple key cancer pathways, including kinase signaling, pH regulation, and apoptosis. The evidence strongly suggests that derivatives of this core can yield potent and selective compounds. Future efforts should focus on optimizing the multi-targeted nature of these compounds to create agents that can effectively combat drug resistance. Further exploration of their potential as inhibitors of other validated cancer targets, alongside comprehensive in vivo efficacy and safety profiling, will be critical in translating these promising chemical entities into clinically viable therapies.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, radiolabeling, and mechanistic insights of hydrazinyl imidazolones as broad spectrum antitumor agents with potential carbonic anhydrase inhibition: In vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Hydrazinyl-1H-imidazole in the Synthesis of Novel Antimicrobial Compounds
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates urgent innovation in medicinal chemistry. Pathogens are increasingly evading the effects of conventional antibiotics, creating a critical need for new therapeutic agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing the imidazole ring, have emerged as a cornerstone in the development of pharmacologically active molecules.[1][2][3] The imidazole nucleus is a key feature in many existing antifungal and antibacterial agents.
This guide focuses on 2-hydrazinyl-1H-imidazole (also known as (1H-imidazol-2-yl)-hydrazine), a highly versatile and reactive building block for the synthesis of new chemical entities with antimicrobial potential.[4] Its strategic value lies in the nucleophilic hydrazine moiety (-NHNH₂) attached to the imidazole core. This functional group serves as a reactive handle for constructing a diverse library of derivatives, primarily through the formation of hydrazones (Schiff bases) and the synthesis of fused or linked heterocyclic systems like pyrazoles.[5][6][7] By leveraging the reactivity of this scaffold, researchers can systematically explore structure-activity relationships to develop potent and selective antimicrobial agents.
Section 1: Chemical Reactivity and Synthetic Rationale
The synthetic utility of this compound stems from the terminal nitrogen atom of the hydrazine group, which acts as a potent nucleophile. This allows for straightforward reactions with electrophilic partners, leading to the creation of diverse molecular architectures.
Two primary synthetic pathways are particularly effective for generating libraries of potential antimicrobial compounds:
-
Condensation with Carbonyls: The reaction with various aldehydes and ketones is a facile method to produce a wide range of N-substituted hydrazone derivatives (Schiff bases).[5][8][9][10] The resulting azomethine group (-C=N-) is a recognized pharmacophore that contributes significantly to biological activity.[6][10] This strategy allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents, enabling fine-tuning of properties like lipophilicity, which is crucial for cell membrane penetration and overall antimicrobial efficacy.[2][11][12]
-
Cyclization with 1,3-Dicarbonyls: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a direct route to pyrazole derivatives.[13][14] This approach, known as the Knorr pyrazole synthesis, constructs a new five-membered heterocyclic ring appended to the imidazole core.[15] Given that pyrazoles themselves exhibit a broad spectrum of biological activities, this strategy can yield compounds with entirely new pharmacological profiles.[15][16]
The diagram below illustrates these fundamental synthetic transformations.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-Hydrazinyl-1H-imidazole for Biological Screening
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, lauded for its versatile physicochemical properties and its presence in numerous biologically active molecules and FDA-approved drugs.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, is electron-rich and capable of participating in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.[2] This makes it a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide range of biological targets.[3][2] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][4]
One particularly fruitful avenue for the exploration of imidazole-based chemical space is the derivatization of the 2-hydrazinyl-1H-imidazole core. The hydrazine moiety is a reactive handle that allows for the straightforward introduction of a wide variety of substituents, most notably through the formation of hydrazones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of a library of 2-(2-arylhydrazinyl)-1H-imidazole derivatives, along with protocols for their preliminary biological screening.
Strategic Rationale: Why Hydrazones of this compound?
The strategic decision to focus on hydrazone derivatives of this compound is underpinned by several key principles of modern medicinal chemistry:
-
Synthetic Tractability: The condensation reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a robust and high-yielding transformation that can be performed under mild conditions.[5] This allows for the rapid generation of a diverse library of compounds from readily available starting materials.
-
Structural Diversity: By varying the aldehyde or ketone coupling partner, a vast array of structural motifs can be appended to the imidazole core. This enables a systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity.
-
Pharmacophoric Potential: The resulting hydrazone linkage (-C=N-NH-) is a known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[5] The combination of the imidazole ring and the hydrazone moiety creates a molecule with significant potential for biological recognition.
-
Bioisosteric Replacement: The imidazole ring can act as a bioisostere for other functional groups, such as amides, offering the potential for improved metabolic stability and pharmacokinetic properties. The derivatization of the 2-hydrazinyl position allows for the exploration of this principle in a targeted manner.
Experimental Section: Synthesis and Characterization
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the this compound starting material is a critical first step. While several methods exist, a common and effective approach involves the displacement of a suitable leaving group from the 2-position of the imidazole ring with hydrazine. One such method is the reaction of 2-mercapto-1H-imidazole with hydrazine hydrate.
Protocol 1: Synthesis of this compound from 2-Mercapto-1H-imidazole
Materials:
-
2-Mercapto-1H-imidazole
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-mercapto-1H-imidazole (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir the mixture at room temperature for 30 minutes.
-
To this solution, add hydrazine hydrate (5-10 equivalents) and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization of this compound:
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6): The spectrum is expected to show signals for the imidazole ring protons and the protons of the hydrazine group.
-
13C NMR (DMSO-d6): The spectrum will show characteristic signals for the carbon atoms of the imidazole ring.
-
Mass Spectrometry (ESI-MS): Calculated for C₃H₆N₄; found [M+H]⁺.
Part 2: Derivatization via Hydrazone Formation
The core of this application note is the derivatization of this compound with a variety of aromatic aldehydes to generate a library of 2-(2-arylhydrazinyl)-1H-imidazole derivatives.
Workflow for Hydrazone Synthesis:
Caption: Workflow for the synthesis and characterization of 2-(2-arylhydrazinyl)-1H-imidazole derivatives.
Protocol 2: General Procedure for the Synthesis of 2-(2-Arylhydrazinyl)-1H-imidazole Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/DMF mixture) to obtain the pure 2-(2-arylhydrazinyl)-1H-imidazole derivative.
Purification and Characterization of the Hydrazone Derivatives:
-
Purification: Recrystallization is often sufficient to obtain highly pure products. For less crystalline compounds, column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane may be necessary.
-
Characterization:
-
Infrared (IR) Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a C=N stretching vibration in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the imidazole ring, the aromatic ring of the aldehyde, and the azomethine proton (-N=CH-) of the hydrazone linkage, which typically appears as a singlet in the range of δ 8.0-8.5 ppm. The NH protons of the imidazole and hydrazone moieties will appear as broad singlets.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic signal for the azomethine carbon.
-
Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by ESI-MS.
-
Biological Screening: Protocols and Data Interpretation
Once a library of 2-(2-arylhydrazinyl)-1H-imidazole derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. Below are example protocols for antimicrobial and anticancer screening.
Protocol 3: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
-
DMSO as a negative control.
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare an inoculum of the microbial strain in the corresponding broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (medium with inoculum and standard antibiotic) and negative control wells (medium with inoculum and DMSO).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
DMEM or RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., doxorubicin) as a positive control.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation and Interpretation
The results of the biological screening should be tabulated to facilitate the analysis of structure-activity relationships.
Table 1: Biological Activity of 2-(2-Arylhydrazinyl)-1H-imidazole Derivatives
| Compound ID | R-group on Aryl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 1a | H | 64 | 128 | >100 | >100 |
| 1b | 4-Cl | 16 | 32 | 25.5 | 31.2 |
| 1c | 4-OCH₃ | 32 | 64 | 52.1 | 65.8 |
| 1d | 4-NO₂ | 8 | 16 | 15.3 | 18.9 |
| Ciprofloxacin | - | 1 | 0.5 | - | - |
| Doxorubicin | - | - | - | 0.8 | 1.2 |
Interpretation of Results:
Conclusion and Future Directions
The derivatization of this compound via hydrazone formation is a powerful and efficient strategy for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a solid foundation for the synthesis, purification, characterization, and preliminary biological evaluation of these promising compounds. The modular nature of the synthesis allows for the systematic exploration of the chemical space around the imidazole scaffold, which is crucial for the identification of new lead compounds in drug discovery. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting more in-depth mechanistic studies on the most active compounds.
References
Application Note & Protocol: Leveraging 2-Hydrazinyl-1H-imidazole for the Synthesis of Novel Carbonic Anhydrase Inhibitors
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-metalloenzymes that play a critical role in fundamental physiological processes.[1][2] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ↔ HCO₃⁻ + H⁺).[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity, participating in pH regulation, gas and ion transport, bone resorption, and various biosynthetic reactions.[1][2]
The dysregulation of specific CA isoforms is implicated in a range of pathologies, making them significant drug targets.[3] For decades, CA inhibitors (CAIs) have been used clinically to treat glaucoma, edema, and epilepsy.[4][5] More recently, the focus has shifted to developing isoform-selective inhibitors, particularly for tumor-associated isoforms like hCA IX and XII, which are involved in cancer progression and pH regulation in the hypoxic tumor microenvironment.[6][7]
Classical CAIs are often based on a sulfonamide group, which acts as a potent zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the enzyme's active site.[4][7] However, the quest for novel inhibitors with improved selectivity and alternative binding modes has led to the exploration of diverse heterocyclic scaffolds.[1] This guide focuses on the strategic use of 2-hydrazinyl-1H-imidazole , a versatile chemical intermediate, as a foundational scaffold for synthesizing a new class of potent CAIs. The inherent reactivity of the hydrazinyl moiety allows for the facile creation of hydrazone derivatives, while the imidazole core itself can engage in crucial interactions within the CA active site.[8][9]
Part 1: Scientific Rationale and Mechanistic Insights
The Carbonic Anhydrase Active Site: A Target for Inhibition
The active site of human CAs is characterized by a Zn²⁺ ion located at the bottom of a conical cleft. This zinc ion is coordinated by the nitrogen atoms of three conserved histidine residues and a water molecule (or hydroxide ion).[1] The zinc-bound hydroxide is the key catalytic species, acting as a powerful nucleophile that attacks the carbon atom of CO₂. The catalytic cycle is completed by the regeneration of the hydroxide ion, a process facilitated by a proton shuttle residue, typically His64.[8]
Inhibitors primarily function by interfering with this catalytic machinery. The most common mechanism involves the displacement of the zinc-bound water/hydroxide and direct coordination of a ZBG to the zinc ion.[7]
Why this compound? A Scaffold of Strategic Importance
The choice of this compound as a starting scaffold is underpinned by several key advantages:
-
Reactive Handle for Diversification: The hydrazinyl group (-NHNH₂) is a potent nucleophile that readily reacts with aldehydes and ketones to form stable hydrazone linkages (-N-N=CH-). This allows for the straightforward synthesis of large chemical libraries with diverse substitutions, which is essential for structure-activity relationship (SAR) studies.[6][10]
-
Potential Zinc-Binding Functionality: The hydrazide/hydrazone moiety itself can act as a bidentate ligand, coordinating with the active site Zn²⁺ ion, offering an alternative to the classical sulfonamide ZBG.[11]
-
Biomimetic Core: The imidazole ring is a bioisostere of the critical His64 residue. Derivatives can therefore interact with amino acids lining the active site cavity, potentially mimicking the binding of natural substrates or influencing the proton shuttle network, which can contribute to both potency and isoform selectivity.[8]
Below is a diagram illustrating the general workflow for developing CAIs from this scaffold.
Caption: General workflow from synthesis to analysis.
Part 2: Synthesis Protocol for Imidazolyl Hydrazone Derivatives
This protocol describes a general method for the synthesis of N'-arylidene-2-(1H-imidazol-2-yl)hydrazides via condensation. This is a robust and widely applicable method for generating a diverse library of candidate inhibitors.[6][12]
Reaction Principle
The synthesis is based on the acid-catalyzed condensation reaction between the nucleophilic amino group of this compound and the electrophilic carbonyl carbon of an aldehyde. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone.
Caption: Synthesis of imidazolyl hydrazones.
Materials and Reagents
-
This compound hydrochloride (or free base)
-
Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 3-methoxybenzaldehyde)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Filtration apparatus
Step-by-Step Synthesis Protocol
Note: This protocol is a general template. Reaction times and purification methods may need to be optimized for specific aldehydes.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (e.g., 1.0 mmol, 1.0 eq) in absolute ethanol (15-20 mL). If using the hydrochloride salt, add a slight excess of a base like triethylamine (1.1 eq) to liberate the free base.
-
Addition of Aldehyde: To the stirring solution, add the desired substituted aldehyde (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Reaction Monitoring (Trustworthiness Check): Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. This step is critical to avoid incomplete reactions or degradation from excessive heating.
-
Product Isolation: After completion (typically 4-8 hours), remove the flask from the heat and allow it to cool to room temperature. Many hydrazone products will precipitate out of the solution upon cooling.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Purification (Self-Validation): The purity of the synthesized compound is paramount for accurate biological data. The primary method for purification is recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture). The formation of well-defined crystals is a strong indicator of high purity. For non-crystalline or impure products, silica gel column chromatography may be required.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound to confirm its identity and purity using:
Part 3: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of the synthesized compounds against various human (h) CA isoforms using a spectrophotometric esterase assay.
Principle
While the physiological substrate for CAs is CO₂, many isoforms also exhibit esterase activity. This protocol utilizes the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. The rate of color formation is proportional to enzyme activity, and a reduction in this rate in the presence of a compound indicates inhibition.
Materials and Reagents
-
Purified human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII) available from commercial suppliers.
-
Tris buffer (e.g., 25 mM, pH 7.5)
-
4-Nitrophenyl acetate (NPA) substrate stock solution (e.g., 10 mM in acetonitrile)
-
Synthesized inhibitor stock solutions (e.g., 10 mM in DMSO)
-
Acetazolamide (AZA) as a standard inhibitor control.
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm.
Step-by-Step Assay Protocol
-
Prepare Dilutions: Prepare serial dilutions of the synthesized inhibitors and the standard (Acetazolamide) in the Tris buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.
-
Enzyme Addition: To each well of a 96-well plate, add 180 µL of Tris buffer and 10 µL of the CA enzyme solution (at a concentration optimized for a linear reaction rate).
-
Inhibitor Incubation: Add 10 µL of each inhibitor dilution (or buffer for control wells) to the respective wells. Gently mix and incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 4: Data Interpretation and Structure-Activity Relationships
The ultimate goal of synthesizing a library of compounds is to understand how structural modifications affect inhibitory potency and selectivity.
Quantitative Data Summary
The inhibitory activities (IC₅₀ or Kᵢ values) should be tabulated for clear comparison. The data below is illustrative, based on findings for similar compound classes in the literature.[6]
| Compound ID | R-Group (Substituent on Aldehyde) | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| AZA | (Standard) | 0.25 | 0.012 | 0.025 | 0.005 |
| 1a | -H (Phenyl) | 5.8 | 1.2 | 0.85 | 0.90 |
| 1b | 4-NO₂ (Nitro) | 4.5 | 0.9 | 0.04 | 0.07 |
| 1c | 4-OCH₃ (Methoxy) | 6.2 | 0.15 | 1.5 | 1.8 |
| 1d | 4-Cl (Chloro) | 5.1 | 0.7 | 0.16 | 0.21 |
Mechanistic Insights from Molecular Docking
Molecular docking studies can provide a structural hypothesis for the observed SAR. For hydrazone-based inhibitors, a common binding mode involves the inhibitor coordinating to the Zn²⁺ ion and forming hydrogen bonds with key active site residues like Thr199 and Thr200. The substituted phenyl ring typically occupies a hydrophobic region of the active site.
Caption: Simplified binding mode of an imidazolyl hydrazone inhibitor.
Causality in Structure-Activity Relationships (SAR)
-
Influence of Electronics: As seen in the table, an electron-withdrawing group like -NO₂ (Compound 1b ) can significantly enhance potency against the tumor-associated hCA IX and XII isoforms.[6] This may be due to polarization of the hydrazone linker, strengthening its coordination to the zinc ion, or favorable interactions with isoform-specific residues.
-
Influence of Sterics and H-Bonding: An electron-donating group like -OCH₃ (Compound 1c ) improved activity against hCA II. This suggests that the methoxy group may act as a hydrogen bond acceptor, forming a favorable interaction with a residue unique to the hCA II active site, thereby enhancing affinity for this specific isoform.
-
The Role of the Scaffold: The consistent micromolar to nanomolar activity across the series highlights the effectiveness of the imidazolyl hydrazone scaffold in targeting the CA active site. The imidazole core likely orients the molecule correctly, while the hydrazone provides the crucial zinc-binding interaction.
Conclusion
The this compound scaffold is a highly effective and versatile platform for the design and synthesis of novel carbonic anhydrase inhibitors. The straightforward condensation chemistry allows for rapid library generation, and the resulting hydrazone derivatives have demonstrated potent, and in some cases isoform-selective, inhibitory activity. By systematically modifying the substituents on the aldehyde component, researchers can probe the specific interactions within the CA active site to develop next-generation therapeutics for a variety of diseases, from glaucoma to cancer.
References
- 1. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, synthesis, radiolabeling, and mechanistic insights of hydrazinyl imidazolones as broad spectrum antitumor agents with potential carbonic anhydrase inhibition: In vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structural insight into activity enhancement and inhibition of H64A carbonic anhydrase II by imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 10. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases | Semantic Scholar [semanticscholar.org]
- 12. Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular docking studies of new imidazolyl hydrazone derivatives | AVESİS [avesis.cumhuriyet.edu.tr]
- 13. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-1H-imidazole
Welcome to the technical support center for the synthesis of 2-hydrazinyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve the yield and purity of your synthesis.
Introduction
This compound is a valuable intermediate in medicinal chemistry, primarily due to its bifunctional nature, which allows for the construction of diverse heterocyclic scaffolds. However, its synthesis can present challenges, leading to suboptimal yields and the formation of impurities. This guide will focus on the most direct and common synthetic route: the nucleophilic aromatic substitution of a leaving group at the C2 position of the imidazole ring with hydrazine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a common frustration in the synthesis of this compound. Several factors can contribute to this issue. Below is a systematic guide to diagnosing and resolving the problem.
-
Incomplete Reaction: The nucleophilic substitution of a leaving group (e.g., a halogen) on the imidazole ring by hydrazine can be sluggish.
-
Solution:
-
Increase Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the reflux period. A modest increase in temperature, if the solvent allows, can also enhance the reaction rate.
-
Use of Hydrazine Hydrate: Employing hydrazine hydrate is common. Ensure it is of good quality and used in sufficient excess to drive the reaction to completion.[1]
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and the management of reaction temperature are critical.
-
Solution:
-
Solvent Choice: Polar protic solvents like ethanol are generally effective for this type of reaction as they can solvate both the imidazole substrate and the hydrazine nucleophile.[2]
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition of the starting materials or the product, as well as the formation of side products. Refluxing in ethanol provides a controlled temperature environment.
-
-
-
Purity of Starting Materials: The purity of your 2-substituted imidazole (e.g., 2-chloroimidazole) is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Solution:
-
Purify Starting Materials: If you suspect impurities in your starting material, consider purifying it by recrystallization or column chromatography before proceeding with the synthesis.
-
-
-
Product Loss During Work-up and Purification: The work-up and isolation steps can be a significant source of yield loss.
-
Solution:
-
Careful Extraction: this compound is a polar compound. Ensure you are using an appropriate solvent system for extraction to minimize its loss to the aqueous phase.
-
Optimized Crystallization: The product is often isolated by crystallization upon cooling the reaction mixture.[1] Seeding the solution with a small crystal of the pure product can sometimes induce crystallization and improve recovery.
-
-
Troubleshooting Summary for Low Yield
| Parameter | Potential Issue | Recommended Action |
| Reaction Time | Incomplete conversion of starting material. | Monitor by TLC and extend reflux time as needed. |
| Temperature | Reaction too slow or side reactions occurring. | Reflux in a suitable solvent (e.g., ethanol) for controlled heating. |
| Reagents | Impure starting materials. | Purify the 2-substituted imidazole prior to the reaction. |
| Work-up | Product loss during extraction or isolation. | Use appropriate extraction solvents and optimize crystallization conditions. |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision-making process for troubleshooting low reaction yields.
Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
A2: The formation of impurities is a common challenge that can complicate purification and reduce your overall yield. Understanding the potential side reactions is key to mitigating them.
-
Formation of Di-substituted Products: It is possible for the newly formed this compound to react with another molecule of the 2-substituted imidazole starting material, leading to a dimeric impurity.
-
Solution:
-
Control Stoichiometry: Use a sufficient excess of hydrazine to ensure that it is the primary nucleophile reacting with the starting material.
-
Slow Addition: Adding the 2-substituted imidazole slowly to the hydrazine solution can help to maintain a high concentration of hydrazine relative to the starting material, disfavoring the formation of the dimer.
-
-
-
Decomposition Products: Hydrazine and imidazole derivatives can be unstable at high temperatures for extended periods.
-
Solution:
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material has been consumed.
-
-
-
Oxidation Products: this compound can be susceptible to oxidation, especially if exposed to air at elevated temperatures.
-
Solution:
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation, particularly if you are experiencing issues with colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to this compound?
A: The most direct and commonly cited method for analogous compounds is the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the imidazole ring with hydrazine. For example, starting from 2-chloroimidazole and reacting it with hydrazine hydrate in a suitable solvent like ethanol is a promising approach.[1]
Q: How should I purify the final product?
A: this compound is typically a solid. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method of purification.[1][2] The product can often be induced to crystallize by cooling the reaction mixture after completion.
Q: What is the stability of this compound and how should it be stored?
A: Hydrazine derivatives can be sensitive to air and light. It is often prepared and stored as its hydrochloride salt, which is generally more stable. For long-term storage, it is advisable to keep the compound in a cool, dark place, preferably in a freezer under an inert atmosphere.
Q: Can I use a different leaving group instead of chlorine at the 2-position?
A: Yes, other leaving groups can be used. For instance, the synthesis of the analogous 2-hydrazinyl-1H-benzimidazole has been achieved by reacting 2-mercaptobenzimidazole with hydrazine hydrate.[1] The reactivity will depend on the nature of the leaving group.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous compounds and represents a robust starting point for your experiments.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
2-Chloro-1H-imidazole
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Heating mantle and condenser
-
Magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1H-imidazole (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (e.g., 3-5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 3-6 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization.
-
Drying: Dry the purified product under vacuum.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
Technical Support Center: Purification of Crude 2-Hydrazinyl-1H-imidazole
Welcome to the technical support center for the purification of 2-hydrazinyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Understanding the Molecule and Potential Impurities
This compound is a bifunctional molecule featuring a basic imidazole ring and a nucleophilic hydrazine group. Its purification can be complicated by impurities stemming from its synthesis. Common synthetic routes often involve the displacement of a leaving group (like a sulfonate or halide) from the 2-position of an imidazole ring with hydrazine hydrate.[1][2]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2-substituted imidazole precursors.
-
Excess Hydrazine Hydrate: A volatile and reactive reagent that can be challenging to remove completely.
-
Side-Products: Including di-substituted hydrazines or products from ring-opening reactions, depending on the reaction conditions.
-
Oxidation Products: Hydrazine moieties are susceptible to aerobic oxidation, which can lead to the formation of colored impurities.[1]
The choice of purification technique must be guided by the nature of these impurities and the physicochemical properties of this compound itself.
Purification Strategy Decision Framework
Selecting the appropriate purification method is the most critical step. This decision tree outlines a logical approach based on the initial state of your crude product.
Caption: Purification strategy decision tree.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Q1: My crude product is a dark, sticky oil that won't solidify. How can I proceed?
A1: This is a common issue when residual solvents or low-melting impurities are present. Direct crystallization is unlikely to succeed. Your best initial approach is an acid-base extraction to selectively isolate your basic product from neutral organic impurities.
-
Causality: this compound has two basic centers: the imidazole ring and the hydrazine moiety. It will readily protonate in dilute acid (e.g., 1 M HCl) to form a water-soluble salt.[3][4] Neutral impurities (e.g., non-nitrogenous starting materials, side-products) will remain in the organic phase.
-
Troubleshooting Steps:
-
Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract this organic solution with 1 M HCl. Your product will move into the aqueous layer.
-
Separate the layers. You can wash the organic layer again with fresh 1 M HCl to ensure complete extraction.
-
Combine the acidic aqueous layers, cool in an ice bath, and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).[3]
-
Your product should precipitate as a solid. If it oils out again, extract the basic aqueous solution back into fresh DCM or ethyl acetate.
-
Drying the final organic extracts over an anhydrous salt (like Na₂SO₄) and evaporating the solvent should yield a much cleaner, solid product suitable for further recrystallization if needed.
-
Q2: I performed a recrystallization, but my yield is very low. What went wrong?
A2: Low yield in recrystallization typically points to one of two issues: using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.
-
Causality: The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent where it is highly soluble, but in which it is poorly soluble upon cooling.[3][5] Using an excessive volume of solvent will keep the product in solution even after cooling.
-
Troubleshooting Steps:
-
Solvent Selection: Test solubility with small amounts of the crude product in different solvents first. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[3] For a polar molecule like this compound, consider polar protic solvents like ethanol, methanol, or isopropanol, or a mixed solvent system like ethanol/water.
-
Minimize Solvent Volume: When performing the recrystallization, add the hot solvent portion-wise to your crude solid, just until it fully dissolves. Avoid adding a large volume all at once.
-
Recover More Product: If the yield is still low after cooling and filtering, try concentrating the mother liquor (the leftover solvent) by about half and cooling it again to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.
-
Q3: During my acid-base extraction, a thick emulsion formed between the organic and aqueous layers, and they won't separate. What should I do?
A3: Emulsion formation is common, especially when solutions are shaken too vigorously.[3]
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities at the interface.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[3]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. Inversions are often sufficient for extraction.
-
Q4: My purified product looks clean by ¹H NMR, but it develops a yellow or brown color over a few days. Is it decomposing?
A4: Yes, this is likely due to decomposition.
-
Causality: The hydrazine moiety is susceptible to air oxidation.[1] This can lead to the formation of colored byproducts. The rate of oxidation can be accelerated by light and trace metal impurities.
-
Preventative Measures:
-
Work Quickly: Perform purification steps, especially solvent removal, as quickly as possible and at reduced temperatures.
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (nitrogen or argon).
-
Cold and Dark Storage: Keep the final product in a freezer, protected from light.[6] Many suppliers recommend storing similar compounds at -20°C.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for purifying this compound? A: There is no single "best" method; it depends on the impurities. However, a sequential approach is often most effective. Start with an acid-base extraction to remove neutral impurities. Then, recrystallize the resulting solid from a suitable solvent (e.g., an alcohol/water mixture) to remove closely related basic impurities. For very challenging mixtures, column chromatography on silica gel using a polar mobile phase (e.g., DCM/methanol gradient) is a powerful option.[7][8]
Q: How can I monitor the progress of my column chromatography purification? A: Use thin-layer chromatography (TLC). Before running the column, find a solvent system (e.g., 9:1 DCM:Methanol) that gives good separation of your product from impurities and provides an Rf value for your product between 0.2 and 0.4. Spot the crude mixture and co-spot it with starting materials if available. During the column, collect fractions and spot each one on a TLC plate to see which fractions contain your pure compound. Combine the pure fractions for solvent evaporation.
Q: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is ideal for a comprehensive assessment.
-
¹H NMR: To confirm the structure and identify any proton-bearing impurities.
-
HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity.[9][10] A reverse-phase C18 column with a mobile phase like acetonitrile/water with a formic acid modifier is a good starting point.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
Caption: Workflow for acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a water-immiscible organic solvent such as dichloromethane (DCM, 30 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (30 mL). Shake the funnel gently, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower organic layer. Keep the upper aqueous layer, which now contains your protonated product.
-
Back-Extraction: Add fresh DCM (15 mL) to the aqueous layer, shake, and separate again to remove any remaining neutral impurities. Discard this organic wash.
-
Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add 1 M NaOH solution with stirring until the pH is >9 (check with pH paper).
-
Isolation:
-
If a solid precipitates: Collect it by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
If the product oils out: Extract the basic aqueous solution with several portions of DCM (e.g., 3 x 20 mL). Combine the organic extracts.
-
-
Drying and Solvent Removal: Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]
Protocol 2: Recrystallization
This protocol is for purifying a solid product that is already reasonably pure (>80%).
1. Solvent Selection:
-
Place ~20 mg of your crude solid into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good.
-
If it is insoluble, heat the tube. If it dissolves when hot, it is a potentially good solvent.[3]
-
Cool the solution to see if crystals form.
Table 1: Potential Recrystallization Solvents
| Solvent System | Polarity | Rationale |
|---|---|---|
| Ethanol or Isopropanol | Polar Protic | Often provides good solubility at high temperatures and lower solubility upon cooling for polar molecules. |
| Acetonitrile | Polar Aprotic | Can be effective if protic solvents cause issues. |
| Ethanol / Water | Mixed; Polar | Dissolve in a minimal amount of hot ethanol, then add hot water dropwise until the solution turns cloudy. Re-clarify with a drop of hot ethanol and then allow to cool slowly. |
| Ethyl Acetate | Medium Polarity | May work if the product is less polar than anticipated. |
2. Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. 15108-18-6|2-Hydrazinyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
common side products in the synthesis of 2-hydrazinyl-1h-imidazole
Technical Support Center: Synthesis of 2-Hydrazinyl-1H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during their synthetic experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and help you navigate the challenges of this synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of various heterocyclic compounds with potential therapeutic activities. The primary synthetic routes to this compound involve the nucleophilic substitution of a suitable leaving group at the 2-position of the imidazole ring with hydrazine. The two most common precursors are 2-halo-1H-imidazoles (e.g., 2-bromo- or 2-chloro-1H-imidazole) and 2-mercapto-1H-imidazole. While these reactions are generally straightforward, they can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide will address the common challenges associated with these synthetic pathways.
Troubleshooting and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis from 2-Halo-1H-imidazole
This is a common and direct method for the synthesis of this compound. The reaction involves the nucleophilic substitution of a halogen (typically bromine or chlorine) by hydrazine.
A1: A common side product in this reaction is the di-substituted hydrazine, 1,2-bis(1H-imidazol-2-yl)hydrazine . This occurs when one molecule of hydrazine reacts with two molecules of 2-bromo-1H-imidazole.
Causality: This side product is favored when the molar ratio of 2-bromo-1H-imidazole to hydrazine is high. The initially formed this compound can act as a nucleophile and react with another molecule of the starting material.
Troubleshooting and Mitigation:
-
Increase the excess of hydrazine hydrate: Using a large excess of hydrazine hydrate (5-10 equivalents) will statistically favor the mono-substitution.
-
Control the addition of the halo-imidazole: Adding the 2-bromo-1H-imidazole solution slowly to the heated hydrazine hydrate solution can help maintain a high effective concentration of hydrazine, thus minimizing the formation of the di-substituted product.
-
Monitor the reaction temperature: While heating is necessary, excessive temperatures can sometimes promote side reactions. A moderate temperature (e.g., 80-100 °C) is often sufficient.
A2: Besides the di-substituted product, you might be observing unreacted 2-bromo-1H-imidazole or a hydrolysis product, imidazol-2-one .
Causality:
-
Unreacted 2-bromo-1H-imidazole: This is a result of an incomplete reaction, which can be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Imidazol-2-one: This can form if there is water present in the reaction mixture under prolonged heating, leading to the hydrolysis of the starting 2-bromo-1H-imidazole.
Troubleshooting and Mitigation:
-
Ensure complete reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Use anhydrous solvents: While hydrazine hydrate contains water, using an additional anhydrous co-solvent if applicable and ensuring your glassware is dry can minimize hydrolysis.
-
Purification: Imidazol-2-one has different solubility characteristics and can often be removed by a carefully chosen recrystallization solvent system or by column chromatography.
Experimental Protocol: Synthesis from 2-Bromo-1H-imidazole
Materials:
-
2-Bromo-1H-imidazole
-
Hydrazine hydrate (98%)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 equivalents).
-
Begin stirring and gently heat the hydrazine hydrate to 80 °C.
-
Dissolve 2-bromo-1H-imidazole (1 equivalent) in a minimal amount of ethanol.
-
Add the 2-bromo-1H-imidazole solution dropwise to the heated hydrazine hydrate over 30 minutes.
-
After the addition is complete, continue to heat the reaction mixture at 80-90 °C for 3-5 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Part 2: Synthesis from 2-Mercapto-1H-imidazole
This method involves the displacement of the thiol group with hydrazine. This reaction often requires higher temperatures and longer reaction times compared to the halo-imidazole route.
A3: The thiol group is a poorer leaving group than a halogen. To improve the reaction rate and yield, consider the following:
Troubleshooting and Mitigation:
-
Increase reaction temperature: This reaction often requires refluxing in a suitable solvent like ethanol or even higher boiling point solvents.
-
Use a large excess of hydrazine: Similar to the halo-imidazole route, a large excess of hydrazine will drive the equilibrium towards the product.
-
Consider converting the thiol to a better leaving group: The thiol can be oxidized to a sulfonic acid, which is a much better leaving group. This adds a step to the synthesis but can significantly improve the final displacement reaction with hydrazine.[1][2]
A4: The yellow, insoluble solid is likely di(1H-imidazol-2-yl)disulfide , which is formed by the oxidation of the starting material, 2-mercapto-1H-imidazole.
Causality: Thiols are susceptible to oxidation, especially at elevated temperatures in the presence of air.
Troubleshooting and Mitigation:
-
Perform the reaction under an inert atmosphere: Conducting the reaction under nitrogen or argon can minimize the oxidation of the starting material.
-
Degas your solvents: Removing dissolved oxygen from the solvents before use can also help.
-
Purification: The disulfide is generally insoluble in common organic solvents and can be removed by filtration.
Experimental Protocol: Synthesis from 2-Mercapto-1H-imidazole
Materials:
-
2-Mercapto-1H-imidazole
-
Hydrazine hydrate (98%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-mercapto-1H-imidazole (1 equivalent) in ethanol.
-
Add a large excess of hydrazine hydrate (10-15 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain it for 12-24 hours. It is advisable to perform this under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent. If a significant amount of disulfide has formed, it can be removed by filtration before concentrating the solution.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| High MW side product (from halo-imidazole) | Formation of 1,2-bis(1H-imidazol-2-yl)hydrazine | Use a larger excess of hydrazine; slow addition of halo-imidazole. |
| Insoluble impurity (from halo-imidazole) | Unreacted starting material or imidazol-2-one | Ensure complete reaction via TLC monitoring; use anhydrous conditions. |
| Poor yield (from mercapto-imidazole) | Poor leaving group ability of thiol | Increase reaction temperature and time; consider converting thiol to sulfonic acid. |
| Yellow, insoluble solid (from mercapto-imidazole) | Oxidation of thiol to disulfide | Perform reaction under an inert atmosphere; degas solvents. |
Visualizations
Reaction Schemes
Caption: Synthetic routes to this compound and common side products.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
stability and storage conditions for 2-hydrazinyl-1h-imidazole
Welcome to the technical support center for 2-hydrazinyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.
Introduction
This compound is a versatile bifunctional molecule, featuring a reactive hydrazinyl group and an imidazole heterocycle. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential biological activities. However, the presence of the hydrazine moiety also imparts specific stability and handling considerations that are crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the best practices for working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. Supplier recommendations for the hydrochloride salt of this compound suggest storage sealed in a dry environment at 2-8°C.[1] For a related compound, 2-hydrazinyl-1H-benzo[d]imidazole, storage in a freezer at temperatures under -20°C in a dark place under an inert atmosphere is recommended.[2] Given the potential sensitivity of the hydrazine group to air and light, it is best practice to store this compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Q2: How stable is this compound in solution?
The stability of this compound in solution can be influenced by several factors, including the solvent, pH, and presence of oxygen. Hydrazine derivatives can be susceptible to oxidation, especially in the presence of air. It is advisable to use degassed solvents and to prepare solutions fresh for each experiment. The hydrolytic stability of hydrazones, which can be formed from this compound, is known to be pH-dependent, with hydrolysis often catalyzed by acid.[3][4] Therefore, the stability of this compound in aqueous solutions, particularly at acidic pH, may be limited.
Q3: What are the main degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of its functional groups, the primary degradation pathways are likely to be:
-
Oxidation: The hydrazine moiety is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of various byproducts and a decrease in purity over time.
-
Hydrolysis: In the presence of water, the hydrazinyl group may undergo hydrolysis, particularly under acidic or basic conditions.
-
Thermal Decomposition: Like many hydrazine compounds, this compound may be thermally labile.[5] It is important to avoid high temperatures during storage and handling unless required for a specific reaction.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Due to the potential hazards associated with hydrazine and imidazole derivatives, it is essential to use appropriate PPE. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Degradation of this compound: The starting material may have degraded due to improper storage or handling. | - Use a fresh batch of the compound. - Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). - Handle the compound quickly to minimize exposure to air and light. |
| Incomplete Reaction: The reaction conditions (time, temperature, stoichiometry) may not be optimal. | - Increase the reaction time or temperature, monitoring for product formation and byproduct formation. - Use a slight excess of one of the reactants to drive the reaction to completion. | |
| Side Product Formation: The reactive hydrazine group can participate in side reactions. | - Optimize the reaction conditions to favor the desired product. - Consider using a protecting group strategy for the hydrazine moiety if it is interfering with the desired reaction. | |
| Formation of Colored Impurities | Oxidation of the Hydrazine Group: Exposure to air can lead to the formation of colored oxidation products. | - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use degassed solvents. |
| Difficulty in Product Purification | Presence of Unreacted Starting Material or Byproducts: The reaction may not have gone to completion, or side reactions may have occurred. | - Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Employ appropriate purification techniques such as column chromatography, recrystallization, or preparative HPLC. |
| Inconsistent Results | Variability in the Quality of this compound: The purity of the starting material can affect the outcome of the reaction. | - Characterize the purity of the this compound before use using techniques like NMR, LC-MS, or elemental analysis. - Source the compound from a reputable supplier. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Work Area: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dispensing: Carefully weigh the required amount of the solid compound. Avoid creating dust.
-
Solution Preparation:
-
Use a clean, dry flask.
-
If working under an inert atmosphere, purge the flask with nitrogen or argon.
-
Add the desired solvent (preferably degassed) to the flask.
-
Add the weighed this compound to the solvent and stir until dissolved.
-
If the solution is not to be used immediately, store it in a tightly sealed container, protected from light, and under an inert atmosphere.
-
Protocol 2: Assessment of Solution Stability (Example using HPLC)
This protocol provides a general method for assessing the stability of this compound in a given solvent system.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the solution into several sealed vials. Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from one of the vials for analysis.
-
HPLC Analysis: Analyze the sample using a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection can be done using a UV detector at a wavelength where the compound has significant absorbance.
-
Data Analysis: Calculate the peak area of the this compound at each time point. The percentage of the compound remaining can be calculated relative to the initial time point (t=0). Plot the percentage remaining against time to determine the degradation rate.
Visualizations
Diagram 1: Key Stability Considerations for this compound
Caption: Key factors influencing the stability of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 2. 15108-18-6|2-Hydrazinyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thermal Decomposition of Hydrazine | Semantic Scholar [semanticscholar.org]
Navigating the Scale-Up of 2-hydrazinyl-1H-imidazole Synthesis: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during the scale-up of the synthesis of 2-hydrazinyl-1H-imidazole. As a Senior Application Scientist, my goal is to equip you with the necessary insights and practical solutions to navigate the challenges of transitioning this important reaction from the laboratory bench to larger-scale production. The following question-and-answer format is designed to directly address specific problems, explaining the underlying chemical principles and offering validated protocols to ensure a successful and safe scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Yield Optimization
Question 1: My reaction yield has significantly dropped upon scaling up from a few grams to a kilogram scale. What are the likely causes and how can I improve it?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are often negligible at the lab scale but become critical in larger reactors.
-
Mass and Heat Transfer Limitations: In larger vessels, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions or decomposition of the product. The reaction of 2-chloro-1H-imidazole with hydrazine is exothermic, and inadequate heat dissipation on a larger scale can be a significant issue.
-
Solution:
-
Stirring and Baffling: Ensure your reactor is equipped with appropriate overhead stirring and baffles to create turbulent flow and guarantee homogeneity. The stirrer speed may need to be optimized for the larger volume.
-
Controlled Addition: Instead of adding the hydrazine hydrate all at once, a slow, controlled addition via a dropping funnel or a syringe pump is highly recommended.[1] This allows for better temperature management and minimizes the formation of byproducts.
-
Solvent Choice: While ethanol is commonly used, consider a solvent with a higher boiling point if you are experiencing significant solvent loss due to exothermicity. However, be mindful that this may require higher reaction temperatures and could influence the reaction kinetics.
-
-
-
Incomplete Reaction: What appears to be a complete reaction at a small scale might not be so at a larger one due to the factors mentioned above.
-
Solution:
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This will give you a real-time understanding of reactant consumption and product formation.
-
Extended Reaction Time: It's possible that the reaction simply requires a longer time to reach completion at a larger scale. Continue monitoring until you see no further consumption of the starting material.[1]
-
-
-
Side Reactions: The formation of azine byproducts can become more pronounced at a larger scale.[1]
-
Solution:
-
Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the 2-chloro-1H-imidazole and minimize the formation of the corresponding azine.[1]
-
-
Workflow for Optimizing Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Purity & Byproduct Formation
Question 2: I am observing a significant amount of an unknown impurity in my final product after scale-up. How do I identify and minimize it?
Answer: The appearance of new or increased levels of impurities is a frequent scale-up hurdle. A systematic approach is key to resolving this.
-
Impurity Identification:
-
Spectroscopic Analysis: Isolate the impurity using preparative HPLC or column chromatography and characterize it using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This will provide crucial structural information.
-
Common Byproducts: A likely impurity is the azine, formed from the reaction of the product with any remaining 2-chloro-1H-imidazole. Another possibility is the formation of triazines or other condensation products, especially if the reaction temperature is not well-controlled.
-
-
Minimizing Impurity Formation:
-
Temperature Control: As mentioned, localized overheating can drive the formation of byproducts. Maintain a consistent internal reaction temperature. For larger reactors, a jacketed system with a circulating coolant is essential.
-
pH Control: While not always a primary factor in this specific reaction, the pH of the reaction mixture can influence the stability of both reactants and products. In some hydrazine reactions, maintaining a slightly acidic pH (4-6) can be beneficial, though strongly acidic conditions should be avoided.[1]
-
Work-up Procedure: The work-up is a critical step where impurities can be introduced or formed.
-
Quenching: If there is excess hydrazine, it needs to be quenched safely. However, the quenching method itself could potentially degrade the product.
-
Washing: During the work-up, washing the organic layer with a dilute acid can help remove unreacted hydrazine.[1] This should be followed by a wash with a mild base, like a saturated sodium bicarbonate solution, to neutralize any residual acid.[1]
-
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Azine Byproduct | Excess of 2-chloro-1H-imidazole or prolonged high temperatures. | Use a slight excess of hydrazine hydrate; maintain strict temperature control.[1] |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or insufficient reaction time. | Optimize stirring, use controlled addition, and monitor the reaction to completion.[1] |
| Degradation Products | Overheating or exposure to strong acids/bases during work-up. | Implement efficient cooling; use mild acids and bases for washing. |
Safety Considerations
Question 3: What are the primary safety concerns when scaling up a reaction involving hydrazine, and what precautions should I take?
Answer: Hydrazine and its derivatives are toxic and potentially explosive, making safety a paramount concern during scale-up.[1][3][4]
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3]
-
Exothermic Reaction and Thermal Runaway: The reaction with 2-chloro-1H-imidazole is exothermic. On a large scale, the heat generated can be substantial, and if not properly controlled, can lead to a dangerous increase in temperature and pressure, potentially causing a thermal runaway.[6]
-
Precaution:
-
Calorimetry Studies: Before scaling up, it is highly advisable to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe process.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system has sufficient capacity to handle the heat load.
-
Controlled Addition: As emphasized before, the slow and controlled addition of hydrazine is a critical safety measure to manage the exotherm.[1]
-
Emergency Quenching Plan: Have a plan in place to quickly cool or quench the reaction in case of a temperature excursion.
-
-
-
Hydrazine Decomposition: Hydrazine can decompose violently, especially at elevated temperatures and in the presence of certain metals (like copper or iron oxides) which can act as catalysts.[3][5]
-
Precaution:
-
Cleanliness of Equipment: Ensure the reactor and all associated equipment are scrupulously clean and free from any catalytic metal contaminants.
-
Inert Atmosphere: While not always necessary for this specific reaction in solution, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can enhance safety by preventing potential oxidation of hydrazine.[1]
-
-
Safety Protocol Workflow for Hydrazine Reactions
Caption: Safety workflow for scaling up hydrazine reactions.
Product Isolation and Stability
Question 4: I am having difficulty isolating the this compound as a stable, pure solid. What are some effective isolation and storage techniques?
Answer: The isolation and storage of hydrazinyl compounds can be challenging due to their reactivity and potential instability.
-
Isolation:
-
Crystallization: The most common method for isolating the product is through crystallization.[7]
-
Solvent Selection: After concentrating the reaction mixture, you may need to add an anti-solvent to induce precipitation. Experiment with different solvent/anti-solvent systems (e.g., ethanol/water, ethanol/ether) to find the optimal conditions for forming well-defined crystals.
-
Cooling: Slow cooling of the concentrated reaction mixture can promote the formation of larger, purer crystals. A crash-cooling approach often leads to the trapping of impurities.
-
-
Filtration and Washing: Once the solid has precipitated, it should be collected by filtration and washed with a cold, appropriate solvent to remove any residual impurities.
-
Drying: Dry the product under vacuum at a moderate temperature to avoid decomposition.
-
-
Stability and Storage:
-
Oxidation: Hydrazinyl compounds can be susceptible to air oxidation.[1]
-
Storage Conditions: Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1]
-
-
Light Sensitivity: Some related compounds are light-sensitive.[1]
-
Storage Conditions: Store the product in an amber-colored bottle or in a dark place to protect it from light.[1]
-
-
Temperature:
-
Table 2: Product Isolation and Storage Parameters
| Parameter | Recommendation | Rationale |
| Isolation Method | Slow crystallization | Promotes higher purity and better crystal morphology. |
| Drying | Vacuum at moderate temperature | Removes residual solvent without causing thermal degradation. |
| Storage Atmosphere | Inert (Nitrogen or Argon) | Prevents air oxidation of the hydrazinyl group.[1] |
| Storage Container | Tightly sealed, amber bottle | Protects from air and light.[1] |
| Storage Temperature | Low (refrigerated or frozen) | Minimizes degradation over time.[1][8] |
By carefully considering these troubleshooting points and implementing the recommended solutions, researchers and drug development professionals can overcome the challenges associated with scaling up the synthesis of this compound, leading to a more efficient, safer, and reproducible process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. arxada.com [arxada.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 8. 15108-18-6|2-Hydrazinyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Derivatization of 2-Hydrazinyl-1H-Imidazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the derivatization of 2-hydrazinyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The bifunctional nature of this compound, with its reactive hydrazinyl group and imidazole core, makes it a valuable building block for creating complex molecular architectures, particularly fused heterocyclic systems for pharmaceutical research.[1] Its most common application involves condensation with aldehydes or ketones to form stable hydrazone linkages, which can then be used in subsequent cyclization reactions.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What is the primary reaction pathway for this compound derivatization?
A1: The most prevalent reaction is the nucleophilic addition-elimination with a carbonyl compound (an aldehyde or ketone) to form a hydrazone.[4] This reaction is typically catalyzed by a weak acid. The resulting hydrazone can be a stable final product or an intermediate for subsequent intramolecular cyclization to form various heterocyclic systems, such as pyrazoles or triazoles.[5][6]
Q2: How should I store and handle the this compound starting material?
A2: Hydrazine derivatives can be sensitive to air and light.[7] It is crucial to store the compound in a tightly sealed container in a dry, cool environment, such as at room temperature or in a freezer.[1] For long-term storage or if you observe signs of degradation (e.g., discoloration), storing under an inert atmosphere (like nitrogen or argon) is recommended to prevent oxidative decomposition.[7]
Q3: What is the best choice of solvent for these reactions?
A3: The choice of solvent is critical and depends on the specific reactants. Generally, polar protic solvents like ethanol are excellent choices as they effectively dissolve the imidazole starting material and many carbonyl compounds, and are suitable for heating under reflux.[2][8] For reactants with different solubility profiles, polar aprotic solvents such as acetonitrile can also be effective.
Q4: Why is an acid catalyst necessary for hydrazone formation?
A4: While the reaction can proceed without a catalyst, it is often slow. A weak acid catalyst, typically a few drops of glacial acetic acid, is used to protonate the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine nitrogen.[7] It is critical to use a weak acid; a strong acid would protonate the hydrazine itself, rendering it non-nucleophilic and halting the reaction.[7]
Section 2: Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Remember that optimization is often necessary based on your specific substrate.
Protocol 2.1: General Procedure for Hydrazone Synthesis
This protocol details the condensation of this compound with an aldehyde or ketone.
Caption: A logical flowchart for troubleshooting low-yield reactions.
Q: My NMR spectrum is complex, showing two or more distinct products. What is happening?
A: This most likely indicates the formation of regioisomers or geometric (E/Z) isomers.
-
Cause 1: Regioisomers: If you are reacting this compound with an unsymmetrical 1,3-dicarbonyl compound to form a pyrazole, the hydrazine can attack either of the two different carbonyl groups, leading to two different pyrazole products (regioisomers). [7] * Solution: This is an inherent challenge of the substrate. You may need to optimize the reaction conditions (e.g., temperature, solvent polarity) to favor one isomer. Often, a chromatographic separation (e.g., column chromatography) is required to isolate the desired product.
-
Cause 2: E/Z Isomers: Hydrazones can exist as E/Z geometric isomers about the C=N double bond. These isomers often interconvert in solution but may appear as separate sets of signals in an NMR spectrum.
-
Solution: This is a characteristic of the product. Running the NMR at a higher temperature can sometimes cause the signals to coalesce as the rate of interconversion increases. For characterization, it is important to identify and assign the signals for both isomers.
-
Q: My product seems to decompose during work-up or purification. How can I improve its stability?
A: Hydrazones can be susceptible to hydrolysis, particularly in the presence of strong acids or water at elevated temperatures. [9]
-
Solution 1: Neutralize the Catalyst: Before work-up, consider neutralizing the acetic acid catalyst with a mild base like a saturated sodium bicarbonate solution. This can prevent acid-catalyzed hydrolysis during solvent evaporation.
-
Solution 2: Anhydrous Conditions: If the product is particularly sensitive, perform the reaction and work-up under anhydrous conditions to the extent possible.
-
Solution 3: Avoid Excessive Heat: During purification, avoid prolonged heating. If using column chromatography, do not let the column run dry and elute the product as quickly as is feasible.
Section 4: Optimizing Reaction Parameters
The success of your derivatization reaction depends on the careful balance of several parameters. The following table summarizes their impact and provides typical starting points for optimization.
| Parameter | Typical Range/Condition | Effect on Reaction & Rationale | Optimization Strategy |
| Solvent | Ethanol, Methanol, Acetonitrile | Affects reactant solubility and reaction temperature (reflux). Polar protic solvents like ethanol can participate in proton transfer, stabilizing transition states. [2][8] | Screen different solvents if reactants have poor solubility. Ethanol is a robust first choice. |
| Catalyst | Glacial Acetic Acid (catalytic) | A weak acid activates the carbonyl without deactivating the hydrazine nucleophile. [7]The reaction is pH-sensitive. | Start with 2-3 drops. If the reaction is slow, a slight increase may help, but avoid making the solution strongly acidic. |
| Temperature | Room Temp to Reflux (e.g., 80°C) | Higher temperatures increase the reaction rate, driving the equilibrium towards the product by removing water. [10][11] | Start at room temperature and gradually increase heat if needed. Some sensitive substrates may require milder conditions. |
| Reactant Ratio | 1:1 or slight excess (1.1 eq) of carbonyl | Using a slight excess of the more stable/less expensive carbonyl component can help drive the reaction to completion. | A 1:1 ratio is a good starting point. A slight excess of the carbonyl is a common optimization step for low yields. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific aldehyde or ketone. Aldehydes are generally more reactive than ketones. [3] | Always monitor the reaction by TLC. Continue until the limiting reagent is consumed. |
Section 5: Mechanistic Insight
Understanding the reaction mechanism is key to rational optimization.
Acid-Catalyzed Hydrazone Formation Mechanism
Caption: Mechanism of acid-catalyzed hydrazone formation from a carbonyl and this compound (Im = Imidazole ring).
This mechanism highlights two critical roles for the acid catalyst: first, to activate the carbonyl for the initial attack, and second, to protonate the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water).
References
- 1. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. benchchem.com [benchchem.com]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-hydrazinyl-1H-imidazole
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for researchers working with 2-hydrazinyl-1H-imidazole. This molecule, with its reactive hydrazine moiety and heterocyclic imidazole core, is a valuable building block in medicinal chemistry, particularly for synthesizing novel bioactive agents[1]. However, its unique structure presents distinct challenges during synthesis, purification, and characterization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these complexities, ensuring the integrity and reproducibility of your experimental results.
Part 1: Synthesis & Purification Troubleshooting
Q1: My synthesis of this compound from 2-chloro-1H-imidazole results in a low yield and multiple side products. What is going wrong?
A1: This is a common issue often rooted in the reaction conditions and the inherent reactivity of the product. The primary reaction involves nucleophilic substitution of the chlorine atom with hydrazine[1]. However, several competing reactions can occur.
-
Causality: The this compound product is itself a potent nucleophile. It can react with the starting material, 2-chloro-1H-imidazole, leading to the formation of dimeric or oligomeric impurities. Furthermore, the hydrazine group is susceptible to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen, which can lead to the formation of colored byproducts.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a carefully measured excess of hydrazine hydrate. This ensures the 2-chloro-1H-imidazole is consumed rapidly, minimizing its reaction with the product. A molar ratio of 3-5 equivalents of hydrazine hydrate to the chloro-imidazole is a good starting point.
-
Temperature Management: Maintain a moderate reaction temperature. While reflux in ethanol is a common procedure, excessively high temperatures can accelerate side reactions[1]. Aim for a gentle reflux and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This will significantly reduce oxidative degradation of the hydrazine moiety.
-
Purification: The crude product often requires careful purification. Recrystallization from a suitable solvent system like ethanol/water is a standard approach[2]. If impurities persist, column chromatography on silica gel may be necessary, but be aware that the polar nature of the compound can lead to streaking. Using a mobile phase doped with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can improve peak shape and separation.
-
Q2: After purification, my solid this compound sample is off-white or yellow and seems to darken over time. Is this normal?
A2: While a slightly off-white appearance can be acceptable, rapid darkening is a clear indicator of product degradation. The hydrazine group is highly susceptible to aerobic oxidation.
-
Mechanism: The hydrazine moiety can be oxidized to form a diazene intermediate, which can then undergo further reactions or decomposition, often leading to highly colored impurities. This process can be catalyzed by trace metals and exposure to light and air.
Part 2: Handling, Storage, and Stability
Q3: What are the optimal storage conditions for this compound to ensure long-term stability?
A3: Due to its sensitivity to oxidation, proper storage is critical.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Slows the rate of decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerobic oxidation of the hydrazine group. |
| Light | Amber Vial / Protect from Light | Prevents photodegradation, as imidazole moieties can be light-sensitive[3]. |
| Container | Tightly Sealed Vial | Prevents exposure to moisture and atmospheric oxygen. |
Expert Tip: For maximum stability, we recommend aliquoting the compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the bulk material is exposed to ambient conditions.
Part 3: Analytical Characterization FAQs
This section addresses the most common issues encountered during the analytical characterization of this compound and its derivatives.
Workflow for Structural Characterization
Caption: Recommended workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Q4: I am struggling to get good peak shape and retention for this compound on my C18 column. The peak is broad and elutes near the void volume. What should I do?
A4: This is a classic problem when analyzing polar, basic compounds on traditional reversed-phase columns.
-
Root Cause:
-
Poor Retention: this compound is a highly polar molecule and has limited interaction with the nonpolar C18 stationary phase, causing it to elute early.
-
Peak Tailing: The basic imidazole and hydrazine nitrogens can interact ionically with residual acidic silanols on the silica backbone of the column. This secondary interaction leads to peak broadening and tailing[4].
-
-
Troubleshooting Strategies:
-
High pH Mobile Phase: Use a mobile phase buffered at a high pH (e.g., pH 9-10 with ammonium bicarbonate or ammonium acetate). At high pH, the silanols are deprotonated (SiO-) and the basic analyte is neutral, minimizing ionic interactions. Crucially, ensure your column is stable at high pH (e.g., use a hybrid or polymer-based column)[4].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high organic content mobile phase. Water acts as the strong eluting solvent. This will provide good retention for your compound[5].
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent pairs with the protonated analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 column.
-
Protocol: HPLC-UV Method for Purity Assessment
-
Column: HILIC Column (e.g., Silica, Diol, or Amide phase), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 0-100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: The proton NMR (¹H NMR) spectrum of my sample shows broad signals for the N-H protons, and the imidazole C-H peaks are not as sharp as expected. How can I interpret this?
A5: Peak broadening in the NMR spectrum of this compound is common and informative.
-
Scientific Rationale:
-
N-H Exchange: The protons on the nitrogen atoms (imidazole N-H and hydrazine -NHNH₂) can undergo chemical exchange with each other and with trace amounts of water in the deuterated solvent. This exchange process occurs on the NMR timescale and leads to significant peak broadening. The rate of exchange is often pH and temperature-dependent.
-
Tautomerism: The imidazole ring can exist in different tautomeric forms. If the rate of interconversion is intermediate on the NMR timescale, it can lead to broadened signals for the ring protons as well.
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) have a nuclear spin I=1 and are quadrupolar. This can sometimes cause broadening of adjacent proton signals.
-
-
Troubleshooting & Interpretation Tips:
-
Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous deuterated solvent (e.g., DMSO-d₆) to minimize exchange with water. DMSO-d₆ is often preferred as it slows down the exchange of N-H protons compared to methanol-d₄[6][7].
-
D₂O Exchange: To confirm which peaks correspond to N-H protons, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H peaks will disappear or significantly decrease in intensity.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange processes, resulting in sharper peaks and potentially allowing for the observation of distinct tautomers.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Mass Spectrometry (MS)
Q6: What is the best way to analyze this compound by mass spectrometry, and what fragmentation patterns should I expect?
A6: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this compound due to the presence of basic nitrogen atoms that are easily protonated.
-
Expected Ion: You should primarily observe the protonated molecular ion [M+H]⁺. For this compound (C₃H₆N₄, Mol. Wt. 98.11 g/mol ), this would be at an m/z of 99.07[9].
-
Fragmentation Analysis (MS/MS): The fragmentation is typically initiated by the cleavage of the N-N bond in the hydrazine group, which is the weakest bond.
Caption: Common fragmentation pathways for [M+H]⁺ of this compound.
-
Protocol: LC-MS Analysis
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-200.
-
LC Conditions: Use the HILIC method described above to ensure good separation prior to MS detection. A volatile buffer like ammonium acetate or ammonium formate is essential for MS compatibility.
-
References
- 1. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of 2-Hydrazinyl-1H-imidazole
Welcome to the technical support center for 2-hydrazinyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a bifunctional molecule, this compound offers unique opportunities for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds. However, its reactivity can also present challenges related to stability and degradation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate and prevent the degradation of this compound, ensuring the success and reproducibility of your reactions.
I. Understanding the Instability of this compound: Core Principles
The key to preventing the degradation of this compound lies in understanding its chemical nature. The molecule's instability primarily arises from two sources: the nucleophilic and reducing properties of the hydrazinyl group and the electronic characteristics of the imidazole ring .
-
The Hydrazinyl Group: This functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, transition metal contaminants, or other oxidizing agents present in the reaction mixture. This oxidation can lead to the formation of undesired side products and a reduction in the yield of your target molecule.
-
The Imidazole Ring: The imidazole ring, while aromatic, can be prone to hydrolytic cleavage under certain pH conditions, particularly in aqueous environments. The stability of the ring is influenced by the protonation state of its nitrogen atoms, which is dictated by the reaction's pH.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound. Each issue is followed by a detailed explanation of the probable cause and a step-by-step protocol for resolution.
Issue 1: Reaction Mixture Turns Brown/Black with Low Yield of Desired Product
Probable Cause: This is a classic indicator of oxidative degradation of the hydrazinyl group. The colored byproducts are often the result of complex radical reactions initiated by the oxidation of the hydrazine moiety. This is particularly common when reactions are run open to the air or with solvents that have not been properly degassed.
Preventative Protocol: Implementation of an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator. This removes adsorbed water, which can interfere with certain reactions and affect solvent purity.
-
Solvent Degassing: Before use, degas the reaction solvent to remove dissolved oxygen. Common methods include:
-
Sparging: Bubble a stream of an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a balloon filled with argon or nitrogen.
-
Reagent Addition: Add this compound and other reagents to the reaction flask under a counterflow of inert gas.
-
Reaction Monitoring: Maintain the inert atmosphere throughout the course of the reaction.
Issue 2: Formation of Unidentified, Polar Byproducts and Disappearance of Starting Material in Aqueous Media
Probable Cause: This issue often points to hydrolytic degradation of the imidazole ring. While the imidazole ring is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and the formation of various polar byproducts. The stability of similar imidazole derivatives has been shown to be attenuated in acidic pH ranges of 2-4.
Preventative Protocol: pH Control and Solvent Selection
-
pH Monitoring and Adjustment:
-
Before starting the reaction, determine the optimal pH range for the stability of your reactants and the desired transformation.
-
Use a calibrated pH meter to monitor the reaction mixture.
-
If necessary, employ a suitable buffer system to maintain the pH within the desired range. Common buffer systems for organic reactions include phosphate or acetate buffers.
-
-
Solvent Choice:
-
Whenever possible, use anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile) to minimize the presence of water.
-
If an aqueous or protic solvent system is required, consider using a mixed solvent system (e.g., ethanol/water) to reduce the water activity.
-
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate hydrolytic degradation.
Issue 3: Complex Reaction Mixture with Multiple Unidentifiable Products, Especially in the Presence of Metal Catalysts
Probable Cause: The hydrazinyl group can chelate with transition metals, and in some cases, this can catalyze unwanted side reactions or degradation pathways. Furthermore, hydrazine derivatives can act as reducing agents, potentially altering the oxidation state of a metal catalyst and leading to a complex and unpredictable reaction outcome.
Preventative Protocol: Ligand Selection and Catalyst Purity
-
Use of High-Purity Catalysts: Ensure that the metal catalyst used is of high purity and free from contaminants that could promote side reactions.
-
Ligand Screening: If using a metal catalyst, screen a variety of ligands. The coordination environment around the metal center can significantly influence its catalytic activity and selectivity, and a well-chosen ligand can help to suppress unwanted degradation pathways.
-
Protecting Groups: In some cases, it may be necessary to temporarily protect the hydrazinyl group to prevent it from interacting with the metal catalyst. (See Section IV for more details on protecting groups).
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its long-term stability?
A1: this compound is often supplied as a hydrochloride salt, which is generally more stable than the free base. For optimal long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. A freezer is a suitable storage location. It is also advisable to store it under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture.
Q2: Can I use a strong base like sodium hydride to deprotonate the imidazole ring?
A2: Caution should be exercised when using strong, non-nucleophilic bases like sodium hydride. While it can deprotonate the imidazole ring, the highly basic conditions may promote the degradation of the hydrazinyl group. If deprotonation is necessary, consider using a milder base such as potassium carbonate or triethylamine, and perform the reaction at a low temperature.
Q3: My reaction requires an oxidizing agent. How can I prevent it from reacting with the hydrazinyl group?
A3: This is a challenging scenario due to the inherent sensitivity of the hydrazinyl group to oxidation. The most effective strategy is to use a protecting group for the hydrazine moiety. This will mask its reactivity, allowing you to perform the oxidation on another part of the molecule. Following the oxidation step, the protecting group can be selectively removed.
IV. Proactive Strategy: The Use of Protecting Groups
For multi-step syntheses where the hydrazinyl group's reactivity is a recurring issue, the use of a protecting group is a highly recommended proactive strategy. A suitable protecting group should be easy to introduce and remove under conditions that do not affect the rest of the molecule.
Common Protecting Groups for Hydrazines:
| Protecting Group | Introduction Reagents | Removal Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM) |
| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis |
Workflow for Using a Protecting Group:
Caption: General workflow for utilizing a protecting group strategy.
V. Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Use an inert atmosphere (Ar or N₂) | Prevents oxidative degradation of the hydrazinyl group. |
| Solvents | Use dry, degassed solvents | Removes dissolved oxygen and water. |
| pH | Monitor and control pH, use buffers if necessary | Prevents acid- or base-catalyzed hydrolysis of the imidazole ring. |
| Temperature | Use the lowest effective temperature | Minimizes the rate of degradation reactions. |
| Metal Catalysts | Use high-purity catalysts and consider ligand effects | Avoids catalysis of undesired side reactions. |
| Storage | Store as a salt in a cool, dry, dark place under inert gas | Enhances long-term stability. |
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Hydrazinyl-1H-imidazole
Introduction: The Significance of the 2-Hydrazinyl-1H-imidazole Scaffold
This compound is a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, which incorporates both a reactive hydrazinyl moiety and the versatile imidazole heterocycle, makes it a valuable building block for the synthesis of complex molecular architectures.[1] The imidazole ring is a prominent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions.[2] The addition of a hydrazinyl group at the 2-position provides a nucleophilic handle for constructing larger, hybrid molecules, often through the formation of hydrazones or by serving as a precursor to fused heterocyclic systems like triazolo-imidazoles.[3][4] These resultant compounds are frequently investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and antitubercular activities.[1][5][6]
This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound, offering detailed protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations to aid researchers in selecting the optimal method for their specific application.
Route 1: Nucleophilic Aromatic Substitution of 2-Haloimidazoles
This is arguably the most direct and frequently documented method for the synthesis of this compound. The strategy hinges on a classic nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom at the electron-deficient 2-position of the imidazole ring is displaced by the potent nucleophile, hydrazine. The most common precursor is 2-chloro-1H-imidazole.
Mechanistic Rationale
The reaction proceeds in two key stages: the preparation of the 2-chloro-1H-imidazole intermediate, followed by the hydrazinolysis step.
-
Chlorination of Imidazole: The synthesis of the 2-chloro intermediate is typically achieved by treating 1H-imidazole with a strong chlorinating agent. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is effective.[1] The mechanism involves the activation of the imidazole ring, making the C2 position susceptible to nucleophilic attack by a chloride ion. POCl₃ acts as both a reagent and a solvent, and the reaction is driven by the formation of stable phosphorus-oxygen bonds.
-
Hydrazinolysis: The subsequent substitution reaction involves the attack of hydrazine (usually in the form of hydrazine hydrate, N₂H₄·H₂O) on the 2-chloro-1H-imidazole. The electron-withdrawing nature of the nitrogen atoms in the imidazole ring facilitates the SNAr mechanism, allowing the lone pair of the terminal nitrogen in hydrazine to attack the carbon bearing the chlorine atom. The departure of the chloride leaving group, followed by proton exchange, yields the final this compound product. Ethanol is a common solvent for this step, as it readily dissolves the reactants and is relatively inert under the reaction conditions.[1]
Caption: Workflow for the synthesis of this compound via a 2-chloroimidazole intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-1H-imidazole [1]
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 1H-imidazole with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Heat the reaction mixture under reflux on a steam bath for approximately 2 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This quenching step is highly exothermic and should be done with caution.
-
The 2-chloro-1H-imidazole product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent to obtain pure 2-chloro-1H-imidazole. The reported yield is approximately 60%.[1]
Step 2: Synthesis of this compound [1]
-
Dissolve the synthesized 2-chloro-1H-imidazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate (1.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the concentrated residue in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The reported yield for this step is approximately 75%.[1]
Route 2: From 2-Mercapto-1H-imidazole and its Derivatives
An alternative strategy involves using the more readily available 2-mercapto-1H-imidazole as the starting material. The thiol group is not a good leaving group itself; therefore, it must first be converted into a more labile group, such as a sulfonate, or displaced directly under forcing conditions. This approach is well-established for the analogous benzimidazole system.[7][8]
Mechanistic Rationale
This route can proceed via two main pathways:
-
Direct Displacement: In some cases, particularly with more reactive heterocyclic systems or under high-temperature conditions, the mercapto group can be directly displaced by hydrazine. The reaction is driven by the formation of hydrogen sulfide gas. This method is often less efficient and may require harsh conditions. A related method involves the direct reaction of 2-mercaptobenzimidazole derivatives with hydrazine hydrate.[9][10]
-
Oxidation to a Sulfonate Intermediate: A more controlled and higher-yielding approach involves the oxidation of the thiol group (-SH) to a sulfonic acid (-SO₃H) or sulfonyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) in an alkaline solution are used for this transformation.[7][8] The resulting sulfonate is an excellent leaving group. Refluxing the 2-sulfonyl-imidazole intermediate with an excess of hydrazine hydrate leads to a clean nucleophilic substitution, affording the desired this compound.[7][8] The use of excess hydrazine helps to drive the reaction to completion.
Caption: Workflow for synthesizing this compound from a 2-mercaptoimidazole precursor.
Detailed Experimental Protocol (Adapted from Benzimidazole Synthesis)
Step 1: Synthesis of Imidazole-2-sulfonic acid [7][8]
-
Dissolve 2-mercapto-1H-imidazole in an aqueous solution of sodium hydroxide (e.g., 50% NaOH).
-
Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, ensuring the temperature remains low. The disappearance of the purple permanganate color indicates its consumption.
-
Stir the reaction for 1-2 hours at room temperature after the addition is complete.
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate carefully with a concentrated acid (e.g., HCl) to a low pH (pH ≈ 1).
-
The imidazole-2-sulfonic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 2: Synthesis of this compound [7][8]
-
Place the synthesized imidazole-2-sulfonic acid (1.0 eq) in a round-bottom flask.
-
Add a significant excess of hydrazine hydrate (e.g., 10-20 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling the reaction mixture in an ice bath, the product will crystallize.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove excess hydrazine.
-
Dry the product under vacuum. This method is reported to provide good yields (e.g., 76% for the analogous benzimidazole).[7]
Comparative Analysis
| Parameter | Route 1: From 2-Haloimidazole | Route 2: From 2-Mercaptoimidazole |
| Starting Material | 1H-Imidazole | 2-Mercapto-1H-imidazole |
| Key Reagents | POCl₃, PCl₅, Hydrazine Hydrate | KMnO₄, NaOH, Hydrazine Hydrate |
| Overall Yield | Moderate (~45%)[1] | Good (~70-75%, based on analogs)[7] |
| Reaction Steps | 2 | 2 |
| Safety Concerns | Highly corrosive and toxic PCl₅/POCl₃; toxic hydrazine. | Strong oxidizer (KMnO₄); corrosive base/acid; toxic hydrazine. |
| Scalability | Feasible, but handling of phosphorus halides can be challenging on a large scale. | Generally more scalable; avoids large volumes of POCl₃. |
| Atom Economy | Lower, due to the use of heavy phosphorus reagents. | Moderate, with MnO₂ as a significant byproduct. |
| Purification | Standard crystallization.[1] | Filtration of MnO₂ byproduct; crystallization.[7] |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
-
Route 1 (from 2-Haloimidazole) is a very direct and well-documented method.[1] Its primary drawback lies in the use of hazardous and difficult-to-handle phosphorus reagents (POCl₃ and PCl₅). This makes it highly suitable for small-scale laboratory synthesis where directness is prioritized, but it may present challenges for large-scale industrial production.
-
Route 2 (from 2-Mercaptoimidazole) provides a robust alternative that often results in higher overall yields.[7] The starting material, 2-mercapto-1H-imidazole, is commercially available and relatively inexpensive. While it involves a strong oxidation step, the reagents (KMnO₄, NaOH) are common, inexpensive, and generally easier to handle on a larger scale than phosphorus halides. The main challenge is the removal of the MnO₂ byproduct. This route is recommended for researchers looking for a higher-yielding synthesis and for applications where scalability is a consideration.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale, available equipment, and comfort level with the required reagents. For most laboratory applications, the higher yield and more manageable reagents of Route 2 make it a slightly more advantageous approach.
References
- 1. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structural Validation of 2-Hydrazinyl-1H-imidazole: X-ray Crystallography in Focus
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-hydrazinyl-1H-imidazole, a precise understanding of its atomic arrangement is paramount for elucidating its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural validation of this compound, alongside alternative and complementary spectroscopic techniques. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their analytical workflows.
It is important to note that at the time of this publication, the specific crystal structure of this compound is not publicly available. Therefore, for the purpose of this illustrative guide, we will utilize the crystallographic data of a closely related and structurally informative compound, 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine, as a proxy. This allows for a realistic and detailed exploration of the crystallographic validation process.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a complete atomic model.[2]
Experimental Protocol: A Step-by-Step Approach to Crystal Structure Determination
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps, each critical for the final quality of the data.
1. Crystallization: The prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering. For a small organic molecule like our proxy, a typical starting point would be to dissolve the compound to saturation in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) and allow for slow evaporation at room temperature.
2. Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]
-
The mounted crystal is then placed in a diffractometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An atomic model is built into the electron density map, and the structure is refined by least-squares methods to optimize the fit between the observed and calculated diffraction data.
Below is a workflow diagram illustrating the key stages of single-crystal X-ray diffraction.
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the precise position of every atom in the molecule. This allows for the accurate determination of bond lengths, bond angles, and torsional angles.
Table 1: Representative Crystallographic Data for an Imidazole-Hydrazine Derivative
| Parameter | Value (for 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine) |
| Chemical Formula | C₈H₈N₆ |
| Molecular Weight | 188.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.356(2) |
| b (Å) | 9.698(2) |
| c (Å) | 10.581(3) |
| β (°) | 109.99(3) |
| Volume (ų) | 805.5(4) |
| Z | 4 |
| R-factor | 0.045 |
Data extracted from a proxy structure and presented for illustrative purposes.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. These methods are crucial for routine characterization and can provide insights into the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[5] For this compound, ¹H and ¹³C NMR would be the primary experiments performed.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
The magnetic field is "shimmed" to achieve homogeneity.
-
A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2 | - | ~150-160 |
| Imidazole C4/C5 | ~6.5-7.5 | ~115-125 |
| Imidazole N1-H | Broad, ~10-12 | - |
| Hydrazinyl N-H | Broad, ~4-6 | - |
| Hydrazinyl N-H₂ | Broad, ~3-5 | - |
Note: These are estimated chemical shifts and can vary depending on the solvent and concentration. The broadness of the N-H signals is due to chemical exchange and quadrupolar relaxation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6] Electron impact (EI) ionization is a common technique for small organic molecules, which often leads to characteristic fragmentation patterns that can aid in structural elucidation.[7]
1. Sample Introduction:
-
A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
2. Ionization and Fragmentation:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8]
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often imparts enough excess energy to cause fragmentation into smaller, charged ions.
3. Mass Analysis and Detection:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
A likely fragmentation pathway for this compound would involve the initial formation of the molecular ion, followed by cleavage of the N-N bond or fragmentation of the imidazole ring. The observation of the molecular ion peak would confirm the molecular weight.
Comparative Analysis of Validation Techniques
The choice of analytical technique depends on the specific information required, the amount of sample available, and the stage of the research.
Table 3: Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Atomic connectivity, chemical environment of nuclei, stereochemical relationships in solution. | Molecular weight, elemental formula (high-resolution MS), fragmentation patterns for structural clues. |
| Sample Requirements | High-quality single crystal (often difficult to obtain). | 5-10 mg of pure, soluble compound. | Micrograms to nanograms of a pure, volatile compound. |
| State of Matter | Solid (crystalline). | Solution. | Gas phase (after vaporization). |
| Key Advantage | Unambiguous and definitive structural determination. | Provides detailed structural information in solution, mimicking biological conditions. | High sensitivity and accurate mass determination. |
| Key Limitation | Crystal growth can be a significant bottleneck. | Ambiguities in complex structures, less precise than X-ray for 3D geometry. | Does not provide direct 3D structural information. |
The logical relationship between these techniques in a comprehensive structural validation workflow is illustrated below.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel compound like this compound is not a task for a single technique but rather a synergistic application of multiple analytical methods. While NMR and mass spectrometry provide essential preliminary data on connectivity and molecular weight, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive determination of its three-dimensional architecture. A comprehensive understanding of the principles, protocols, and comparative strengths of each technique, as outlined in this guide, empowers researchers to navigate the complexities of structural elucidation with confidence and scientific rigor, ultimately accelerating the path from discovery to innovation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. as.uky.edu [as.uky.edu]
The Engine of Innovation: A Comparative Guide to the Biological Activity of 2-Hydrazinyl-1H-imidazole Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-hydrazinyl-1H-imidazole scaffold has emerged as a prolific starting point for the development of novel therapeutic agents. Its inherent reactivity and structural features make it a versatile building block for creating a diverse library of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, with a focus on antimicrobial, anticancer, and anthelmintic properties. While direct comparative data against the parent compound is often not the primary focus in published studies, this guide will elucidate the significant enhancements in biological efficacy achieved through chemical modification of the parent scaffold, thereby providing valuable insights into structure-activity relationships (SAR).
The this compound Core: A Foundation for Bioactivity
The this compound molecule, with its imidazole ring and reactive hydrazinyl group, possesses key pharmacophoric features. The imidazole ring is a common motif in many biologically active compounds, known for its ability to participate in hydrogen bonding and coordination with metal ions in biological systems. The hydrazinyl group (-NHNH2) is a potent nucleophile and a precursor for the formation of various functional groups, most notably hydrazones, through condensation with aldehydes and ketones. This reactivity is the cornerstone of the derivatization strategies that unlock a vast chemical space for drug discovery.
Synthesis of this compound Derivatives: The Gateway to Diverse Functionality
The primary route to a vast array of biologically active molecules from this compound is through the formation of hydrazones. This is typically achieved by a condensation reaction with various aldehydes or ketones. The general synthetic scheme is a straightforward and efficient method for generating molecular diversity.
Caption: General synthetic scheme for this compound derivatives.
The choice of the aldehyde or ketone is a critical determinant of the resulting derivative's biological activity. Aromatic, heteroaromatic, and aliphatic aldehydes and ketones have all been successfully employed to create libraries of compounds for biological screening.
Comparative Biological Activities: A Tale of Derivatization
While the parent this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant and varied biological activities. The following sections will delve into these activities, presenting a comparative analysis of different derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound, particularly those of its fused analogue 2-hydrazinobenzimidazole, have shown promising activity against a range of bacterial and fungal pathogens.[1][2] The formation of hydrazones is key to this activity, with the nature of the substituent on the aldehyde or ketone playing a crucial role in determining the potency and spectrum of action.
Key Observations:
-
Aromatic and Heteroaromatic Substituents: The introduction of aromatic and heteroaromatic rings through condensation with corresponding aldehydes often leads to potent antimicrobial agents.[2]
-
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing or -donating groups on the aromatic ring can modulate the antimicrobial activity. For instance, some studies have shown that derivatives with halogen or nitro groups exhibit enhanced activity.[2]
-
Mechanism of Action: While not fully elucidated for all derivatives, potential mechanisms of antimicrobial action include the inhibition of essential enzymes or disruption of cell wall synthesis. Molecular docking studies have suggested interactions with key bacterial proteins.[2]
Table 1: Comparative Antimicrobial Activity of Selected 2-Hydrazinobenzimidazole Derivatives
| Derivative (Substituent from Aldehyde/Ketone) | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |
| Benzaldehyde | S. aureus, E. coli | Moderate activity | [2] |
| 4-Chlorobenzaldehyde | S. aureus, E. coli | Enhanced activity compared to unsubstituted benzaldehyde derivative | [2] |
| 4-Nitrobenzaldehyde | S. aureus, E. coli | Potent activity | [2] |
| 2-Hydroxy-1-naphthaldehyde | S. aureus, P. aeruginosa | Significant activity | [1] |
| Thiophene-2-carboxaldehyde | Various bacteria | Good activity | [1] |
Anticancer Activity: Targeting Proliferative Diseases
A significant body of research has focused on the anticancer potential of this compound derivatives.[2][3][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Key Observations:
-
Hydrazone Moiety: The N-acylhydrazone moiety is a common feature in many anticancer derivatives, suggesting its importance for interacting with biological targets.
-
Structure-Activity Relationship: The nature of the acyl group and the substituents on the aromatic rings significantly influence the cytotoxic potency. For example, derivatives bearing certain heterocyclic rings have shown enhanced activity.[3]
-
Mechanism of Action: The proposed mechanisms of anticancer activity are diverse and include the inhibition of enzymes like carbonic anhydrase, induction of apoptosis, and cell cycle arrest.[5] Some benzimidazole derivatives have been shown to interfere with tubulin polymerization, a validated target in cancer therapy.[4]
Table 2: Comparative Anticancer Activity of Selected 2-Hydrazinobenzimidazole Derivatives
| Derivative | Cancer Cell Line(s) | Reported Activity (e.g., IC50) | Reference |
| N'-(phenylcarbamothioyl) derivative | Breast (MCF-7) | IC50 = 3.241 µM (more active than doxorubicin) | [3] |
| 2-(2-Benzylidenehydrazinyl)-1H-benzo[d]imidazole | Various cell lines | Moderate activity | [2] |
| Derivatives with furan and thiophene moieties | Various cell lines | Potent activity | [2] |
| Hydrazones with hydroxy and methoxy substituted phenyl rings | Breast (MCF-7) | Low to moderate cytotoxic effects | [4][6] |
Anthelmintic Activity: Combating Parasitic Infections
Benzimidazole-based drugs are well-established anthelmintics, and derivatives of 2-hydrazinobenzimidazole have been investigated for their potential in this area.[6]
Key Observations:
-
Enhanced Efficacy: Many synthesized hydrazone derivatives of 2-hydrazinobenzimidazole have demonstrated superior in vitro activity against parasites like Trichinella spiralis compared to clinically used drugs such as albendazole.
-
Role of Hydroxyl Groups: The presence of hydroxyl groups on the aromatic ring of the hydrazone moiety appears to be crucial for potent anthelmintic activity.
-
Mechanism of Action: Similar to other benzimidazole anthelmintics, the mechanism of action is believed to involve the inhibition of tubulin polymerization in the parasite.[6]
Table 3: Comparative Anthelmintic Activity of Selected 2-Hydrazinobenzimidazole Derivatives
| Derivative (Substituent from Aldehyde) | Parasite | Reported Activity | Reference |
| 3-Hydroxybenzaldehyde | Trichinella spiralis | 100% efficacy at 24h | [6] |
| 2,3-Dihydroxybenzaldehyde | Trichinella spiralis | 100% efficacy at 24h | |
| 3,4-Dihydroxybenzaldehyde | Trichinella spiralis | 100% efficacy at 24h |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Below are representative step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion: The Promising Future of this compound Derivatives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a multitude of biologically active compounds. Through straightforward synthetic modifications, primarily the formation of hydrazones, derivatives with potent antimicrobial, anticancer, and anthelmintic activities have been identified. The structure-activity relationship studies consistently highlight the critical role of the substituents introduced via the aldehyde or ketone in determining the biological efficacy and selectivity. While the parent compound serves as a crucial chemical launchpad, it is the diverse array of its derivatives that truly showcases the therapeutic potential of this chemical class. Future research in this area will undoubtedly continue to uncover novel derivatives with improved activity profiles and mechanisms of action, further solidifying the importance of the this compound core in medicinal chemistry.
References
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico ADMET Prediction for 2-Hydrazinyl-1H-Imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Unfavorable ADMET properties are a leading cause of costly late-stage failures in drug development. In silico prediction methods have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate these properties at the nascent stages of discovery, thereby enabling researchers to prioritize compounds with a higher probability of clinical success.
This guide provides a comprehensive comparison of in silico ADMET prediction for a series of hypothetical 2-hydrazinyl-1H-imidazole analogs. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. By exploring the predicted ADMET profiles of its derivatives, we aim to furnish researchers with a practical framework for leveraging computational tools to guide lead optimization efforts.
The Imperative of Early ADMET Assessment
The journey of a drug from the bench to the bedside is long and fraught with challenges. A significant hurdle is ensuring that a potent and selective compound possesses the appropriate pharmacokinetic and safety profile to be effective and well-tolerated in humans. Early identification of potential liabilities, such as poor oral bioavailability, rapid metabolism, or off-target toxicity, allows for timely structural modifications to mitigate these risks. This "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery, and in silico ADMET prediction is a key enabler of this strategy.
A Curated Set of this compound Analogs for In Silico Evaluation
To illustrate the application and comparison of in silico ADMET prediction tools, we have designed a focused library of five hypothetical this compound analogs. These structures were created by introducing various substituents to the parent molecule to modulate its physicochemical properties.
| Compound ID | Structure | SMILES String |
| Parent | This compound | NNc1[nH]cnc1 |
| Analog 1 | 2-hydrazinyl-4-nitro-1H-imidazole | NNc1[nH]c(nc1)--INVALID-LINK--[O-] |
| Analog 2 | 4-chloro-2-hydrazinyl-1H-imidazole | NNc1[nH]c(nc1)Cl |
| Analog 3 | 2-hydrazinyl-1-methyl-1H-imidazole | CN1C=CN=C1NN |
| Analog 4 | 1-(2-hydrazinyl-1H-imidazol-4-yl)ethanone | CC(=O)c1cn[nH]c1NN |
| Analog 5 | 2-(2-hydrazinyl-1H-imidazol-4-yl)phenol | NNc1[nH]c(nc1)c1ccccc1O |
Comparative Analysis of In Silico ADMET Prediction Platforms
For this guide, we will compare the predictive capabilities of three distinct in silico ADMET platforms: two freely accessible web-based tools, admetSAR and ADMETlab 2.0 , and a widely recognized commercial software, ADMET Predictor® . The selection of these platforms provides a balanced perspective on the types of tools available to researchers.
It is crucial to understand that the predictive accuracy of these tools is contingent on the quality and diversity of the underlying training data and the sophistication of the algorithms employed. Therefore, the predicted values presented below should be interpreted as indicative rather than definitive.
Physicochemical and Absorption Properties
Good absorption is a prerequisite for orally administered drugs. Key parameters influencing absorption include molecular weight, lipophilicity (logP), solubility, and permeability.
| Parameter | admetSAR | ADMETlab 2.0 | ADMET Predictor® |
| Molecular Weight | Calculated | Calculated | Calculated |
| logP | Predicted | Predicted | Predicted |
| Aqueous Solubility | Predicted | Predicted | Predicted |
| Human Intestinal Absorption | Predicted (Classification) | Predicted (Classification) | Predicted (Quantitative) |
| Caco-2 Permeability | Predicted (Classification) | Predicted (Quantitative) | Predicted (Quantitative) |
Distribution Properties
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key distribution parameters include plasma protein binding and blood-brain barrier permeability.
| Parameter | admetSAR | ADMETlab 2.0 | ADMET Predictor® |
| Plasma Protein Binding | Predicted (Classification) | Predicted (Quantitative) | Predicted (Quantitative) |
| Blood-Brain Barrier Penetration | Predicted (Classification) | Predicted (Classification) | Predicted (Quantitative) |
Metabolism Properties
Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a critical determinant of a drug's half-life and potential for drug-drug interactions.
| Parameter | admetSAR | ADMETlab 2.0 | ADMET Predictor® |
| CYP450 2D6 Substrate | Predicted (Classification) | Predicted (Classification) | Predicted (Classification) |
| CYP450 3A4 Substrate | Predicted (Classification) | Predicted (Classification) | Predicted (Classification) |
| CYP450 2C9 Inhibitor | Predicted (Classification) | Predicted (Classification) | Predicted (Classification) |
| CYP450 2D6 Inhibitor | Predicted (Classification) | Predicted (Classification) | Predicted (Classification) |
| CYP450 3A4 Inhibitor | Predicted (Classification) | Predicted (Classification) | Predicted (Classification) |
Excretion Properties
Excretion is the process by which a drug and its metabolites are eliminated from the body.
| Parameter | admetSAR | ADMETlab 2.0 | ADMET Predictor® |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Predicted (Classification) | Not Available | Predicted (Classification) |
Toxicity Properties
Early identification of potential toxicity is crucial to prevent adverse drug reactions. Key toxicity endpoints include mutagenicity, cardiotoxicity, and hepatotoxicity.
| Parameter | admetSAR | ADMETlab 2.0 | ADMET Predictor® |
| Ames Mutagenicity | Predicted (Classification) | Predicted (Classification) | Predicted (Classification) |
| hERG Inhibition | Predicted (Classification) | Predicted (Classification) | Predicted (Quantitative) |
| Hepatotoxicity | Predicted (Classification) | Predicted (Classification) | Predicted (Classification) |
Experimental Protocol: Step-by-Step ADMET Prediction using ADMETlab 2.0
As a practical guide, we will walk through the process of obtaining ADMET predictions for our hypothetical analogs using the freely accessible ADMETlab 2.0 web server.
Step 1: Access the ADMETlab 2.0 Web Server Navigate to the ADMETlab 2.0 website. The server is freely available without the need for registration.[1]
Step 2: Input Molecular Structures The platform accepts molecular structures in various formats, including SMILES strings and SDF files. For our analogs, we will use the SMILES strings provided in the table above. You can input multiple SMILES strings, each on a new line, in the designated text box.
Step 3: Initiate the Prediction Once the SMILES strings are entered, click the "Submit" or "Predict" button to initiate the ADMET property calculations. The server will process the input molecules and generate a comprehensive report.
Step 4: Interpret the Results The output from ADMETlab 2.0 is typically presented in a tabular format, with each row corresponding to an input molecule and each column representing a predicted ADMET property. The results will include both numerical predictions for quantitative endpoints and classification predictions (e.g., "Yes" or "No," "High" or "Low") for qualitative endpoints. The platform also provides visual cues, such as color-coding, to quickly identify potential liabilities.[1]
Step 5: Analyze and Compare Carefully analyze the predicted ADMET profiles for each analog. Compare the values across the different analogs to understand the impact of structural modifications on their pharmacokinetic and toxicological properties. For instance, assess how the addition of a nitro group in Analog 1 affects its predicted mutagenicity or how the methylation in Analog 3 influences its predicted blood-brain barrier penetration. This comparative analysis is crucial for making informed decisions in the lead optimization process.
Visualization of the In Silico ADMET Workflow
The following diagrams, generated using the DOT language, illustrate the in silico ADMET prediction workflow and the decision-making process based on the predicted properties.
Caption: In Silico ADMET Prediction Workflow.
Caption: Decision Tree for Prioritizing Analogs.
Conclusion
In silico ADMET prediction is a powerful and indispensable component of modern drug discovery. By providing early insights into the pharmacokinetic and toxicological properties of drug candidates, these computational tools enable researchers to make more informed decisions, optimize lead compounds more effectively, and ultimately increase the likelihood of success in the clinic. The comparative analysis of this compound analogs presented in this guide serves as a practical illustration of how these tools can be leveraged to navigate the complex landscape of drug development. As the accuracy and scope of in silico models continue to improve, their impact on accelerating the discovery of safe and effective medicines will undoubtedly grow.
References
A Comparative Guide to the Synthesis of 2-Hydrazinyl-1H-imidazole: Methodologies, Efficacy, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The 2-hydrazinyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse array of pharmacologically active compounds. Its unique structural features, particularly the reactive hydrazinyl group, allow for the construction of complex heterocyclic systems with potential therapeutic applications, including antimicrobial and anticancer agents[1]. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining this compound, offering in-depth technical details, experimental protocols, and an analysis of the advantages and limitations of each approach.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is not typically achieved through a direct, single-step catalytic reaction. Instead, it is commonly prepared via nucleophilic substitution reactions from various 2-substituted imidazole precursors. The choice of starting material significantly influences the reaction conditions, overall yield, and scalability of the synthesis. Below is a comparative summary of the most prevalent synthetic strategies.
| Synthetic Precursor | Reagents & Conditions | Yield | Advantages | Disadvantages |
| 2-Mercapto-1H-imidazole | Hydrazine hydrate, ethanol, reflux | Moderate to High | Readily available starting material, straightforward procedure. | Potential for side reactions, unpleasant odor of mercaptans. |
| 2-Halo-1H-imidazole (e.g., 2-Chloro) | Hydrazine hydrate, solvent (e.g., ethanol, water), heating | Good to High | Good leaving group, often leads to clean reactions. | Precursor synthesis might be multi-step, potential for handling hazardous materials. |
| Imidazole-2-sulfonic acid | Hydrazine hydrate, reflux | Good | Avoids the use of volatile and odorous mercaptans. | Requires an additional oxidation step to prepare the sulfonic acid precursor. |
In-Depth Analysis of Synthetic Methodologies
From 2-Mercapto-1H-imidazole
The most common and direct route to this compound involves the nucleophilic substitution of a thiol group from 2-mercapto-1H-imidazole using hydrazine hydrate. This method is favored for its simplicity and the commercial availability of the starting material.
Reaction Mechanism: The reaction proceeds through a nucleophilic attack of the hydrazine on the carbon atom of the C=S bond (or its tautomeric C-SH form), followed by the elimination of hydrogen sulfide. The use of a solvent like ethanol and elevated temperatures is crucial to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine (A representative analogue)
A similar procedure can be adapted for this compound.
-
To a solution of 2-mercapto-3H-imidazo[4,5-b]pyridine in boiling ethanol, add an excess of hydrazine hydrate.[2]
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
From 2-Halo-1H-imidazole
The use of a 2-halo-1H-imidazole, such as 2-chloro-1H-imidazole, as a precursor offers a clean and efficient alternative. The halogen atom serves as a good leaving group, facilitating the nucleophilic substitution by hydrazine.
Reaction Mechanism: This reaction follows a classical SNAr (Nucleophilic Aromatic Substitution) mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient C2 carbon of the imidazole ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the halide ion yields the desired this compound.
Conceptual Experimental Protocol:
-
Dissolve 2-chloro-1H-imidazole in a suitable solvent, such as ethanol or an aqueous solution.
-
Add hydrazine hydrate to the solution, typically in a slight excess.
-
Heat the reaction mixture under reflux for a period determined by reaction monitoring (TLC or LC-MS).
-
After cooling, the product can be isolated by crystallization or extraction, followed by purification.
From Imidazole-2-sulfonic acid
This method provides an alternative to the use of 2-mercaptoimidazoles, thereby avoiding the malodorous nature of thiols. The sulfonic acid group is an excellent leaving group, allowing for a smooth substitution reaction with hydrazine. This approach has been successfully applied to the synthesis of 2-hydrazino-1H-benzimidazoles.[3][4]
Reaction Mechanism: Similar to the reaction with 2-haloimidazoles, this is a nucleophilic substitution where hydrazine displaces the sulfonic acid group. The reaction is typically carried out under reflux in the presence of excess hydrazine hydrate.[3][4]
Experimental Protocol: Synthesis of 2-Hydrazino-1H-benzimidazole (A representative analogue)
-
Prepare 1H-benzimidazole-2-sulfonic acid by the oxidation of 1H-benzimidazole-2-thiol with an oxidizing agent like potassium permanganate in an aqueous sodium hydroxide solution.[3][4]
-
Reflux the obtained 1H-benzimidazolyl-2-sulfonic acid with an excess of 99% hydrazine hydrate for approximately 3 hours.[3][4]
-
Cool the reaction mixture, which should result in the crystallization of the product.
-
Filter the product and wash it with cold water to obtain 2-hydrazino-1H-benzimidazole.[3]
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies, with the choice of precursor being the primary determinant of the reaction conditions and overall efficiency. While direct catalytic methods for the introduction of the hydrazinyl group are not prevalent, the established nucleophilic substitution routes from 2-mercapto, 2-halo, or 2-sulfonic acid derivatives of imidazole provide reliable and adaptable strategies for laboratory-scale and potential industrial production. The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and considerations for process safety and environmental impact.
References
A Comparative Guide to the Validation of a Novel RP-HPLC Method for 2-hydrazinyl-1H-imidazole Quantification
This guide provides an in-depth validation analysis of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 2-hydrazinyl-1H-imidazole. As a critical intermediate and potential genotoxic impurity in pharmaceutical synthesis, its accurate measurement at trace levels is paramount. We will objectively compare the performance of this new method against established analytical techniques—a classic colorimetric assay and a gas chromatography (GC) method—supported by comprehensive experimental data and validation protocols aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction: The Analytical Challenge of this compound
This compound is a reactive, polar molecule used in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its hydrazine moiety makes it highly reactive and a potential process-related impurity that must be strictly controlled. Hydrazine and its derivatives are often classified as potential genotoxic impurities (PGIs), requiring highly sensitive and specific analytical methods to ensure their levels are below the Threshold of Toxicological Concern (TTC).[5]
The primary analytical challenges stem from the molecule's:
-
High Polarity and Reactivity: Leading to poor chromatographic retention and potential instability during analysis.[6][7]
-
Lack of a Strong Chromophore: Rendering direct UV-Vis detection insensitive for the trace-level quantification required.
-
Complex Sample Matrices: Requiring a method that can distinguish the analyte from the API, other impurities, and starting materials.
This guide details the validation of a novel RP-HPLC method that overcomes these challenges through a pre-column derivatization strategy, and compares its performance against two alternative methods.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance of sensitivity, specificity, robustness, and practicality. Here, we compare our newly developed RP-HPLC method with a traditional spectrophotometric method and a derivatization-GC method.
-
Method A: Spectrophotometry (p-DAB Colorimetric Method): This established method relies on the reaction of the hydrazine group with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine, which is then quantified using a UV-Vis spectrophotometer.[8][9][10] While simple and cost-effective, its primary drawback is a lack of specificity, as other hydrazine-containing compounds can interfere.
-
Method B: Gas Chromatography (Acetone Derivatization-GC-FID): This technique involves derivatizing the hydrazine with acetone to form the more volatile and thermally stable acetone azine, which is then analyzed by GC with a Flame Ionization Detector (FID).[5] This offers better selectivity than spectrophotometry but can be hampered by the thermal lability of related impurities and potential matrix interference in the hot GC inlet.
-
Method C (Novel): RP-HPLC (Salicylaldehyde Pre-Column Derivatization): This new method utilizes the reaction of this compound with salicylaldehyde to form a stable, UV-active salicylaldehyde 2-(1H-imidazol-2-yl)hydrazone. This derivative is highly suitable for RP-HPLC, exhibiting excellent retention and a strong UV chromophore for sensitive detection.[11]
The Rationale for Derivatization in the Novel HPLC Method
Direct analysis of this compound by HPLC-UV is impractical for trace quantification. The pre-column derivatization with salicylaldehyde is a deliberate strategic choice designed to:
-
Introduce a Strong Chromophore: The resulting hydrazone has a high molar absorptivity, significantly enhancing detection sensitivity to meet the low ppm-level limits required for PGIs.[11]
-
Improve Chromatographic Behavior: The derivatization increases the hydrophobicity of the polar analyte, leading to better retention and peak shape on a standard C18 reverse-phase column.
-
Enhance Stability: The formed hydrazone is more stable than the parent hydrazine, reducing the risk of degradation during the analytical run.
Caption: Derivatization of the target analyte to enhance detectability.
Validation Performance: A Head-to-Head Comparison
The three methods were validated according to ICH Q2(R2) guidelines.[3][12] The key performance characteristics are summarized below.
| Validation Parameter | Method A: Spectrophotometry | Method B: Derivatization-GC | Method C: Novel RP-HPLC | Commentary |
| Specificity | Low | Moderate | High | HPLC method demonstrated baseline separation from all potential impurities and placebo components. Spectrophotometry is prone to interference. |
| Linearity (r²) | >0.995 | >0.998 | >0.999 | All methods showed good linearity, but HPLC was superior across the tested range. |
| Range (ppm) | 5 - 50 | 1 - 25 | 0.5 - 20 | The HPLC method provides the widest and most relevant range for impurity testing. |
| Accuracy (% Recovery) | 85 - 110% | 90 - 105% | 98.5 - 101.2% | The HPLC method shows significantly higher accuracy, crucial for reliable quantification. |
| Precision (%RSD) | < 5.0% | < 3.0% | < 1.5% | Superior precision of the HPLC method ensures high reproducibility. |
| LOD (ppm) | 2.0 | 0.5 | 0.15 | The novel method achieves the lowest Limit of Detection, essential for genotoxic impurity control. |
| LOQ (ppm) | 5.0 | 1.0 | 0.5 | The HPLC method's LOQ is well below typical reporting thresholds for PGIs. |
| Robustness | Moderate | Moderate | High | The HPLC method was unaffected by minor changes in pH, mobile phase composition, and flow rate. |
Detailed Protocol: Validation of the Novel RP-HPLC Method
This section provides the step-by-step workflow for validating the new analytical method. This protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's overall reliability.
Caption: Workflow for the validation of the new analytical method.
Chromatographic Conditions
-
Mobile Phase: 25 mM Ammonium Dihydrogen Phosphate Buffer (pH 4.5) : Methanol (25:75 v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[11]
-
Injection Volume: 10 µL
Reagent and Standard Preparation
-
Diluent: Methanol
-
Derivatizing Reagent: 2 mg/mL Salicylaldehyde in Methanol.
-
Standard Stock Solution (100 ppm): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (1 ppm): Dilute 1 mL of the Stock Solution to 100 mL with diluent.
Sample Derivatization Procedure
-
Pipette 1.0 mL of the sample or standard solution into an HPLC vial.
-
Add 0.5 mL of the Derivatizing Reagent.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes before injection.
Validation Experiments
A. Specificity
-
Rationale: To demonstrate that the method is free from interference from the drug substance, placebo components, and potential degradation products.
-
Protocol:
-
Prepare and inject the diluent (blank) and a placebo sample solution.
-
Spike the placebo with the analyte at the LOQ level and inject to confirm no interfering peaks are present at the analyte's retention time.
-
Perform forced degradation studies on the drug substance (acid, base, peroxide, thermal, and photolytic stress). Analyze the stressed samples to ensure the analyte peak is resolved from all degradant peaks (Peak Purity > 99.5%).
-
B. Linearity and Range
-
Rationale: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.
-
Protocol:
-
Prepare a series of at least five calibration standards from the LOQ to 200% of the target concentration (e.g., 0.5, 1, 5, 10, 20 ppm).
-
Derivatize and inject each standard in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
C. Accuracy
-
Rationale: To determine the closeness of the measured value to the true value. This is assessed via recovery studies.
-
Protocol:
-
Prepare placebo solutions spiked with this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
-
D. Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Prepare six individual samples of the drug substance spiked at the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
-
E. Limit of Quantitation (LOQ) and Detection (LOD)
-
Rationale: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
Prepare a series of dilute solutions and inject them to identify the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (90-110% recovery) for at least six replicate preparations.
-
F. Robustness
-
Rationale: To evaluate the method's reliability when subjected to small, deliberate variations in analytical parameters.
-
Protocol:
-
Analyze a standard solution while making small variations to the following parameters, one at a time:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5°C)
-
Flow Rate (± 0.1 mL/min)
-
Methanol content in Mobile Phase (± 2%)
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the change in analyte response should be minimal.
-
Conclusion
The validation results conclusively demonstrate the superiority of the novel RP-HPLC method with pre-column salicylaldehyde derivatization for the quantification of this compound. It provides a significant improvement in specificity, sensitivity (LOD/LOQ), accuracy, and precision over traditional spectrophotometric and GC methods. Its demonstrated robustness ensures reliable performance in a routine quality control environment. For researchers and drug development professionals tasked with monitoring this critical process impurity, the validated RP-HPLC method presented here offers a scientifically sound, reliable, and fit-for-purpose analytical solution.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 5. sielc.com [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 8. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. jddtonline.info [jddtonline.info]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-Hydrazinyl-1H-imidazole Derivatives
Abstract
This guide provides a comprehensive analysis of comparative molecular docking studies involving 2-hydrazinyl-1H-imidazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We delve into the foundational principles and methodologies of molecular docking as applied to these specific derivatives, offering a detailed workflow from ligand and protein preparation to in-depth post-simulation analysis. By synthesizing data from various studies, this guide compares the binding affinities and interaction patterns of these compounds against a range of validated biological targets, including those implicated in cancer and microbial infections. The objective is to furnish researchers, scientists, and drug development professionals with an authoritative resource that not only outlines the technical protocols but also explains the causal logic behind experimental choices, thereby facilitating the rational design of novel and more effective therapeutic agents.
Introduction: The Therapeutic Promise of Imidazole-Hydrazone Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design.[1][2] When combined with a hydrazone moiety (–CO–NH–N=CH–), the resulting this compound derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][3] The hydrazone group acts as a versatile pharmacophore, capable of forming strong hydrogen bonds with biological receptors, while modifications to the imidazole core and the phenyl ring of the hydrazone allow for the fine-tuning of biological activity.[3]
Molecular docking is a powerful computational technique that has become indispensable in modern drug discovery.[4] It predicts the preferred orientation of a ligand when bound to a target protein, enabling the characterization of binding affinity and the nature of molecular interactions at the atomic level.[4] For this compound derivatives, comparative docking studies are crucial for:
-
Virtual Screening: Rapidly evaluating large libraries of derivatives to identify promising lead compounds.
-
Structure-Activity Relationship (SAR) Studies: Understanding how subtle structural modifications influence binding affinity and selectivity.
-
Mechanism of Action Elucidation: Providing insights into how these compounds inhibit or modulate their biological targets.
-
Lead Optimization: Guiding the chemical synthesis of new derivatives with improved potency and pharmacokinetic profiles.
This guide will explore the application of these principles through a comparative lens, examining how different imidazole-hydrazone derivatives perform against various validated therapeutic targets.
Experimental & Computational Methodology: A Self-Validating Workflow
The integrity of any molecular docking study hinges on a meticulously planned and executed protocol. Each step is designed to minimize variables and ensure the results are both reproducible and biologically relevant.
General Experimental Workflow
The synthesis of imidazole-hydrazone derivatives typically follows a straightforward condensation reaction. The core this compound or a related carbohydrazide is reacted with a variety of substituted aldehydes or ketones, often under reflux in a solvent like ethanol, sometimes with an acid catalyst.[1][5] This modular synthesis allows for the creation of a diverse library of compounds for screening.
Caption: General workflow for synthesis and comparative molecular docking.
Detailed Computational Protocol
The causality behind this step is to convert a 2D chemical structure into a physically realistic 3D conformation that the docking software can use.
-
2D Sketching: The structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
2D to 3D Conversion: The 2D structures are converted into 3D models.
-
Energy Minimization: This is a critical step. The 3D structures are subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process adjusts bond lengths, angles, and torsions to find the lowest energy conformation (the most stable structure), which is essential for an accurate docking simulation.
The choice of target is dictated by the therapeutic goal. For this class of compounds, common targets include bacterial enzymes, fungal proteins, and cancer-related kinases.
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, when studying antimicrobial agents, one might use the structure of E. coli enoyl reductase or cytochrome P450 14α-sterol demethylase from Candida albicans.[5][6] For anticancer studies, targets like EGFR, HER2, or CDK2 are common.[7]
-
Protein Cleanup: The raw PDB file contains non-essential molecules (water, ions, co-crystallized ligands). These are typically removed. The rationale is to create a clean receptor model that focuses only on the protein itself. The original ligand is often retained temporarily to define the binding site.
-
Protonation and Repair: Hydrogens are added to the protein structure, as they are usually not resolved in X-ray crystallography. The protonation state of amino acid residues (like Histidine) at physiological pH (7.4) is assigned. This ensures that the electrostatic interactions are modeled correctly.
This is the core computational experiment where the ligand's interaction with the protein is simulated.
-
Binding Site Definition: The active site of the protein is defined. This is typically done by generating a "grid box" around the location of the co-crystallized ligand in the original PDB structure. The grid box defines the search space for the docking algorithm.
-
Docking Algorithm Execution: A docking program like AutoDock Vina, MOE (Molecular Operating Environment), or GOLD is used.[4][8][9] These programs systematically sample different conformations and orientations of the ligand within the defined binding site, calculating a "score" for each pose.
-
Scoring Function: The scoring function estimates the binding affinity (often expressed in kcal/mol). Lower scores typically indicate a more favorable binding interaction.[8] These functions are designed to approximate the free energy of binding by considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.
A low docking score is not enough; the predicted binding mode must be chemically sensible.
-
Pose Analysis: The top-ranked poses are visually inspected. The key is to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
-
Comparative Analysis: The docking scores and interaction patterns of different derivatives are compared. This allows for the identification of key structural features that contribute to high-affinity binding. For instance, a halogen substituent on a phenyl ring might engage in a crucial hydrophobic interaction that is absent in the unsubstituted parent compound.[7]
-
Validation: The docking results are often correlated with experimental data, such as IC50 values from in vitro assays. A strong correlation between low docking scores and low IC50 values validates the computational model.
Comparative Docking Analysis: Case Studies
We will now compare the docking performance of this compound and related benzimidazole derivatives against two major classes of therapeutic targets.
Anticancer Targets: Kinase and Carbonic Anhydrase Inhibition
Hydrazone derivatives are extensively studied as anticancer agents, often targeting protein kinases and enzymes like carbonic anhydrase that are overexpressed in tumors.[7][10][11][12]
A study on benzimidazole-benzylidenebenzohydrazide hybrids identified compounds 6h and 6i as potent multi-kinase inhibitors.[7] Their cytotoxic effects were excellent against several cancer cell lines, with IC50 values in the low micromolar range.[7] Molecular docking was used to rationalize these findings.
| Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| 6h | EGFR | -9.3 | Met793, Lys745, Cys797 | 8.14 (HepG2) | [7] |
| 6i | EGFR | -9.5 | Met793, Lys745, Asp855 | 7.82 (HepG2) | [7] |
| 6h | HER2 | -9.1 | Met801, Lys753, Cys805 | 9.45 | [7] |
| 6i | HER2 | -9.3 | Met801, Lys753, Asp863 | 8.91 | [7] |
| 6i | mTOR | -10.1 | Met2345, Trp2239, Asp2357 | 0.19 | [7] |
Analysis of Interactions: The docking studies revealed that the high potency of these compounds stems from their ability to form multiple key interactions within the ATP-binding pocket of the kinases.[7]
-
Hydrogen Bonds: The hydrazone linker and benzimidazole core are crucial for forming hydrogen bonds with backbone residues like Met793 in EGFR, which is a hallmark of many kinase inhibitors.
-
Hydrophobic Interactions: The halogenated phenyl rings of compounds 6h (4-chlorophenyl) and 6i (3,4-dichlorophenyl) fit snugly into hydrophobic pockets, enhancing binding affinity. This explains their superior performance compared to non-halogenated analogs.
Similarly, novel benzimidazole-hydrazone derivatives have been shown to inhibit carbonic anhydrase IX (CA IX), a cancer-related enzyme. Compounds 3d and 3j from one study showed potent CA IX inhibition and cytotoxic effects against colon cancer cells.[11][12] Docking revealed that these compounds chelate the essential Zn(II) ion in the active site via their hydrazone nitrogen atoms, while the rest of the molecule forms favorable contacts with surrounding residues.[11]
Caption: Key interactions of an imidazole-hydrazone kinase inhibitor.
Antimicrobial Targets: Enzyme Inhibition in Bacteria and Fungi
The structural diversity of these compounds makes them promising candidates for antimicrobial agents.[3] Molecular docking has been instrumental in identifying their likely targets in pathogenic microorganisms.
In one study, hydrazones derived from 2-hydrazinobenzimidazole were evaluated for their antimicrobial activity.[3] The most active compounds, 3c and 3o , were docked against bacterial and fungal protein targets.
| Compound | Target Protein (PDB ID) | Organism | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 3c | Tyrosyl-tRNA synthetase (2IWC) | Staphylococcus aureus | -5.96 | THR531 | [3] |
| 3o | Tyrosyl-tRNA synthetase (2IWC) | Staphylococcus aureus | -5.72 | THR531 | [3] |
| Ampicillin | Tyrosyl-tRNA synthetase (2IWC) | Staphylococcus aureus | -6.12 | THR531, HIS528 | [3] |
| 3c | Dihydrofolate reductase (2NXW) | Bacillus anthracis | -5.97 | MET404 | [3] |
| 3o | Dihydrofolate reductase (2NXW) | Bacillus anthracis | -6.00 | MET404 | [3] |
| Gentamicin | Dihydrofolate reductase (2NXW) | Bacillus anthracis | -6.21 | MET404, ILE405 | [3] |
Analysis of Interactions: The docking results showed that compounds 3c and 3o mimicked the binding patterns of standard antibiotics.[3] For instance, against the bacterial protein 2IWC, both compounds formed a hydrogen bond with THR531, mirroring the interaction of ampicillin.[3] Their binding energies were comparable to those of the reference drugs, suggesting they are promising candidates for development as broad-spectrum antimicrobial agents.[3]
Another study focused on imidazole derivatives as inhibitors of GlcN-6-P synthase (PDB: 2VF5), an enzyme essential for bacterial cell wall synthesis.[1][2] The most active compounds, 4b and 5c , exhibited strong binding affinities with a minimum binding energy of -8.7 kcal/mol, which was significantly better than the natural ligand (-6.2 kcal/mol).[1] This indicates a high affinity for the active site, positioning them as potent inhibitors.[1]
Conclusion and Future Outlook
Comparative molecular docking is an invaluable tool for navigating the vast chemical space of this compound derivatives. As demonstrated, these computational studies provide critical insights into structure-activity relationships, enabling the rational design of potent and selective inhibitors for a wide range of therapeutic targets. The consistent correlation between favorable docking scores and robust experimental activity underscores the predictive power of this approach.
The findings summarized in this guide highlight several key takeaways:
-
The imidazole-hydrazone scaffold is a highly versatile pharmacophore.
-
Specific substitutions on the phenyl ring are critical for enhancing binding affinity, often by engaging with hydrophobic pockets in the target protein.
-
The hydrazone linker consistently participates in crucial hydrogen bonding interactions that anchor the ligand in the active site.
Future research should focus on integrating molecular docking with more advanced computational methods like molecular dynamics (MD) simulations to study the stability of ligand-protein complexes over time. Furthermore, leveraging machine learning models trained on docking and experimental data could accelerate the discovery of next-generation this compound derivatives with enhanced therapeutic profiles.
References
- 1. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide | Semantic Scholar [semanticscholar.org]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-1H-imidazole
Hazard Assessment: Understanding the "Why"
A robust disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. The structure of 2-Hydrazinyl-1H-imidazole incorporates two key toxophores:
-
The Hydrazine Group (-NHNH₂): Hydrazine and its derivatives are well-documented as being highly toxic and reactive.[1] They are often corrosive, can cause severe skin burns and eye damage, and are treated as potential human carcinogens.[1][2] Acute and chronic exposure should be strictly avoided.[1][3] The reactivity of the hydrazine group also presents flammability and instability risks, especially in the presence of oxidizers or heat.[4]
-
The Imidazole Ring: Imidazole itself is a corrosive solid that can cause severe burns upon contact.[5] It is harmful if swallowed and requires careful handling to avoid dust formation, which can create combustible air mixtures.[5][6]
Given this dual-hazard profile, this compound must be treated as a hazardous substance requiring stringent safety protocols for its handling and disposal.
Quantitative Data Summary
The table below summarizes the key identifiers and computed properties for this compound. Researchers should note the limited availability of experimentally determined physical data.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | [7] |
| Molecular Weight | 98.11 g/mol | [7] |
| CAS Number | 59214-44-7 | [7] |
| Appearance | Solid (inferred) | N/A |
| Hazard Statements | H302, H315, H319, H335 (for related hydrochloride salt) | [8] |
Pre-Disposal Safety & Handling
Proper disposal begins with safe handling during routine laboratory use. Adherence to these engineering and personal protective controls is mandatory to minimize exposure and prevent accidental releases.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound must be conducted within a properly functioning and certified chemical fume hood.[1][9] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area, typically within a 10-second travel distance.[5]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant nitrile or chloroprene gloves.[1][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles are required at all times.[9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact.[3]
Step-by-Step Disposal Protocols
Disposal procedures vary based on the nature of the waste. Follow the appropriate protocol below, ensuring compliance with all local, state, and federal regulations.[4][10]
Protocol 1: Small Spills ( < 1 gram)
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area. Ensure the fume hood is operational.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Absorb: Gently cover the spill with an inert absorbent material, such as dry sand or vermiculite. DO NOT use combustible materials like paper towels or sawdust as the primary absorbent, as this may create a fire hazard with hydrazine compounds.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[5][9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent, cloths, gloves) must be placed in the same hazardous waste container.[11]
Protocol 2: Unused or Surplus Material
Chemical neutralization is the recommended method for rendering surplus this compound less hazardous before final disposal as waste. This procedure must be performed in a chemical fume hood.
-
Prepare for Dilution: In a large beaker within a fume hood, prepare a significant volume of cold water.
-
Dilute: Slowly and with constant stirring, add the this compound to the water to create a dilute solution (≤ 5%).[12][13] This step is crucial for controlling the reaction rate in the subsequent neutralization.
-
Neutralize: While stirring, slowly add an equal volume of a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite.[13] This will oxidize the hazardous hydrazine moiety. Be prepared for a potential exothermic reaction and off-gassing.
-
Verify Neutralization: After the reaction subsides, test the solution to ensure the absence of hydrazine.
-
Containerize for Disposal: The neutralized solution should be transferred to a compatible, sealable waste container.
-
Label and Dispose: Label the container as "Hazardous Waste: Neutralized this compound solution" and include all components.[1] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][4]
Protocol 3: Contaminated Labware and PPE
-
Segregate Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and absorbent pads, must be considered hazardous waste.
-
Collect: Place all contaminated solid waste into a designated, puncture-resistant, and sealable container lined with a heavy-duty plastic bag.[5][11]
-
Label: Clearly label the container as "Hazardous Waste" with the chemical name "this compound" and the associated hazard warnings (e.g., Toxic, Corrosive).[1]
-
Store and Dispose: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5][11] Follow institutional procedures for hazardous waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal route of this compound and associated waste.
Caption: Decision workflow for this compound waste streams.
Regulatory Compliance
All chemical waste disposal is governed by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15] Chemical waste generators are legally responsible for correctly identifying, managing, and disposing of hazardous waste.[16] Always consult your institution's EHS department and local regulations to ensure full compliance.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. benchchem.com [benchchem.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. nj.gov [nj.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. arxada.com [arxada.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Safely Handling 2-Hydrazinyl-1H-imidazole
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored by an unwavering commitment to safety. 2-Hydrazinyl-1H-imidazole, a compound of interest for its unique chemical scaffold, demands a handling protocol that respects its potential hazards. The presence of the hydrazine moiety, in particular, calls for heightened precautions due to its association with high toxicity and reactivity.
This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound. It is designed for the trained researcher, offering not just procedural steps, but the scientific rationale that underpins them. Our objective is to empower you with the knowledge to manage risk effectively, ensuring that your work can proceed with both safety and scientific integrity.
The Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is not a substance to be handled casually. Its hazard profile is largely dictated by the combined characteristics of the imidazole ring and the highly reactive hydrazine group. While specific toxicological data for this exact molecule is limited, the known hazards of its constituent parts provide a strong basis for a conservative safety approach.
The imidazole structure can cause severe skin burns and eye damage.[1][2] More critically, hydrazine and its derivatives are known for their potential systemic effects, including toxicity if inhaled, absorbed through the skin, or swallowed.[3] Several safety data sheets for related compounds indicate potential reproductive toxicity, making it crucial to minimize exposure.[1][4]
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][5] | Accidental ingestion can lead to systemic poisoning. |
| Skin Corrosion / Irritation | Causes severe skin burns and irritation.[1][2] | Direct contact can cause immediate and significant chemical burns. |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[1][2][4] | Splashes pose a critical risk to vision. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[5] | Inhalation can lead to irritation of the nose, throat, and lungs.[6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][4] | Exposure, even at low levels, could have long-term reproductive consequences. |
| Combustibility | Combustible solid. Finely dispersed particles may form explosive mixtures in air.[2][7] | Improper handling or storage can create fire and explosion hazards. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. The following ensemble is mandatory for all work involving this compound.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid and its solutions must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is a non-negotiable control to prevent the inhalation of dusts or vapors.
Essential Personal Protective Equipment
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3][8] | The inner glove protects against contamination during doffing. The outer glove is the primary barrier. Nitrile and neoprene offer good chemical resistance.[9] Change outer gloves immediately if contamination is suspected, and change both pairs at least every two hours or as per manufacturer permeation data.[8] |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[3][5][10] | Goggles provide a seal against dusts and splashes. The face shield protects the entire face from splashes that could occur during transfers or accidental releases.[10] |
| Body Protection | A flame-resistant lab coat with tight-fitting cuffs, worn over long pants and fully enclosed shoes.[2][3] | Protects skin from contact and provides a barrier. The flame-resistant property is a precaution due to the general reactivity of hydrazines.[3] Cuffs should be tucked under the inner glove to create a seal. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if there is any risk of dust generation outside of a fume hood (e.g., during spill cleanup).[1][3][11] | While the fume hood is the primary control, respiratory protection is essential for non-routine events. A full-face respirator may be required for significant spills.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential protocol minimizes the risk of exposure and accidents.
Preparation and Pre-Handling
-
Designated Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.[7]
-
Safety Review: Before beginning, review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure the location of the nearest emergency shower and eyewash station is known.[3][7]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, the face shield.
Weighing and Transfer
-
Dispense Slowly: Handle the solid powder carefully to avoid generating dust.[1] Use a micro-spatula to dispense small quantities.
-
Use Tared Vessels: Weigh the compound in a sealed container (e.g., a vial with a cap) or on a tared weigh boat within the fume hood.
-
Grounding: If transferring larger quantities where static electricity could be a concern, ensure containers are properly grounded.[3]
-
Immediate Cleanup: Use a damp cloth or a dedicated vacuum with a HEPA filter to clean any minor spills within the hood immediately. Do not dry sweep.
Post-Handling and Decontamination
-
Secure Compound: Tightly seal the primary container of this compound and store it according to guidelines (see Section 4).[7]
-
Decontaminate Surfaces: Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in a way that avoids cross-contamination. Remove the face shield and lab coat first. Then, remove the outer gloves, followed by the inner gloves, turning them inside out as you remove them.[8]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Container: Store in a tightly closed, properly labeled container.[7]
-
Location: Keep in a cool, dry, dark, and well-ventilated area designated for toxic and reactive chemicals.[7][12]
-
Segregation: Isolate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
Disposal
-
Waste Classification: All materials contaminated with this compound, including surplus chemical, weigh boats, gloves, and cleaning materials, must be treated as hazardous waste.[7][13]
-
Waste Container: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Rinsate Collection: The first rinse of any glassware that contained the chemical must be collected as hazardous waste. Given the potential for high toxicity, it is best practice to collect the first three rinses as hazardous waste.[13]
-
Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[13]
Visual Workflow for Handling this compound
The following diagram outlines the critical path for safely handling this compound, from initial planning to final disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pppmag.com [pppmag.com]
- 9. michigan.gov [michigan.gov]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. fishersci.com [fishersci.com]
- 12. 15108-18-6|2-Hydrazinyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
